(4-Bromopyridin-2-yl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromopyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJLXXNEQXMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743156 | |
| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001414-95-4, 1779128-18-5 | |
| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001414-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanamine, 4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779128-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromopyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery
For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.
Abstract
(4-Bromopyridin-2-yl)methanamine hydrochloride has emerged as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its unique trifunctional architecture—a pyridine core, a reactive bromine substituent, and a primary aminomethyl group—provides a powerful platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth analysis of its physicochemical properties, a detailed exposition of its synthetic pathway, its reactivity profile, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols and safety considerations are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Introduction and Core Compound Identification
This compound is a key heterocyclic building block valued for its role in constructing diverse molecular libraries for drug screening. The strategic placement of the bromine atom at the C4-position and the aminomethyl group at the C2-position allows for sequential and regioselective functionalization, making it an asset in structure-activity relationship (SAR) studies.
It is important for researchers to note that this compound is indexed under two distinct CAS (Chemical Abstracts Service) numbers in various commercial and chemical databases: 1001414-95-4 and 1779128-18-5 [1][2][3][4][5]. Both identifiers refer to the same chemical entity, and this guide will treat them as synonymous. The free base form, (4-Bromopyridin-2-yl)methanamine, is registered under CAS number 865156-50-9 [4]. The hydrochloride salt is often preferred for its improved stability and handling characteristics in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 1001414-95-4; 1779128-18-5 | [1][2][3][5] |
| Molecular Formula | C₆H₈BrClN₂ | [1][6] |
| Molecular Weight | 223.50 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | Sourced from typical supplier data |
| Purity | Typically ≥95% | [4] |
| SMILES Code | Cl.NCC1C=C(Br)C=CN=1 | [1] |
| InChI | InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | [1] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of (4-Bromopyridin-2-yl)methanamine is not a trivial single-step process. A robust and scalable route proceeds from the readily available 4-bromopyridine hydrochloride via its key intermediate, 4-bromo-2-pyridinecarbonitrile. This multi-step approach is necessary to achieve the desired substitution pattern, as direct amination or bromination of the unsubstituted scaffold would lack the required regioselectivity.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for (4-Bromopyridin-2-yl)methanamine HCl.
Causality Behind Experimental Choices:
-
Step 1: N-Oxide Formation: The pyridine ring is inherently electron-deficient, making it resistant to electrophilic substitution. However, oxidation of the ring nitrogen to an N-oxide significantly alters its electronic properties. The N-oxide group is strongly electron-donating through resonance, which activates the C2 and C4 positions towards nucleophilic attack. This activation is crucial for the subsequent cyanation step[1][2].
-
Step 2: Cyanation: With the C2 position activated, a nucleophilic cyanation reaction can be performed. Reagents like trimethylsilyl cyanide (TMSCN) are effective for this transformation, introducing the carbon atom that will become the aminomethyl group[1][2]. This step yields the key intermediate, 4-bromo-2-pyridinecarbonitrile.
-
Step 3: Nitrile Reduction: The nitrile group is then reduced to a primary amine. This is a standard transformation in organic synthesis and can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired scale and tolerance of other functional groups.
-
Step 4: Hydrochloride Salt Formation: The final free base is often converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability, crystallinity, and ease of handling, making it more suitable for storage and subsequent use.
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in its capacity to serve as a scaffold for building more complex molecules. The bromine atom and the aminomethyl group offer two orthogonal points for diversification.
The Role of the Bromine Atom: A Handle for Cross-Coupling
The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. This has become a cornerstone of modern medicinal chemistry for the efficient formation of carbon-carbon and carbon-heteroatom bonds[7]. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This versatility is instrumental in exploring the SAR of a drug candidate by modifying the substituents at this position to enhance potency, selectivity, or pharmacokinetic properties.
Caption: Suzuki coupling using the bromopyridine scaffold.
The Aminomethyl Group: A Key Interaction Point
The primary amine of the aminomethyl group is a critical pharmacophoric feature. It can act as a hydrogen bond donor, an essential interaction for binding to many biological targets. In the context of kinase inhibitors, this amine or its derivatives often form hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a crucial anchor point for many inhibitors[8]. The amine also serves as a point for further derivatization, such as acylation or alkylation, to extend the molecule and probe other regions of a target's binding site.
Case Study: A Precursor to Kinase Inhibitors
The intermediate, 4-bromo-2-pyridinecarbonitrile, is a documented starting material for the synthesis of the multi-kinase inhibitor Sorafenib , an anti-cancer drug[1][2]. This highlights the industrial and pharmaceutical relevance of the synthetic pathway described. The bromopyridine scaffold is a common feature in molecules designed to target protein kinases, which are implicated in a wide range of diseases, especially cancer[8][9].
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis. Researchers should always first consult primary literature and perform a thorough risk assessment.
Protocol 1: Synthesis of 4-Bromo-2-pyridinecarbonitrile (Intermediate)
This two-step protocol is adapted from established procedures[1][2].
Step A: 4-Bromopyridine 1-oxide
-
Suspend 4-bromopyridine hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (1.0 eq) and stir for 30 minutes at room temperature.
-
Add 3-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) portion-wise, maintaining the temperature.
-
Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup with saturated sodium thiosulfate and sodium carbonate solutions.
-
Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify by silica gel chromatography to yield 4-bromopyridine 1-oxide.
Step B: 4-Bromo-2-pyridinecarbonitrile
-
Dissolve 4-bromopyridine 1-oxide (1.0 eq), trimethylsilyl cyanide (3.0 eq), and triethylamine (2.0 eq) in acetonitrile.
-
Heat the mixture to 110 °C under a nitrogen atmosphere for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., 20% ethyl acetate in petroleum ether) to obtain 4-bromo-2-pyridinecarbonitrile[1][2].
Protocol 2: General Procedure for Nitrile Reduction to (4-Bromopyridin-2-yl)methanamine
This is a general protocol for the final reduction step.
-
Dissolve 4-bromo-2-pyridinecarbonitrile (1.0 eq) in a suitable solvent (e.g., methanol or ethanol for catalytic hydrogenation, or THF/ether for LiAlH₄).
-
For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
For Chemical Reduction: Cool the solution of the nitrile in an inert solvent to 0 °C. Slowly add a solution of LiAlH₄ (typically 1.5-2.0 eq) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
After the reaction is complete, filter the catalyst (for hydrogenation) or carefully quench the excess hydride with water and NaOH solution.
-
Extract the product into an organic solvent, dry the combined organic layers, and concentrate to yield the free base, (4-Bromopyridin-2-yl)methanamine.
-
To form the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent until precipitation is complete. Filter and dry the solid product.
Safety and Handling
This compound and its precursors are research chemicals and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[4]. Avoid contact with skin and eyes.
-
Toxicity: Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation[4].
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of novel compounds in drug discovery. Its strategic combination of a reactive bromine atom for cross-coupling and a key aminomethyl group for target interaction makes it a staple in the synthesis of kinase inhibitors and other complex therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full potential in the development of next-generation pharmaceuticals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 4-BROMO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]
- 5. parchem.com [parchem.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
(4-Bromopyridin-2-yl)methanamine hydrochloride structure
An In-Depth Technical Guide to (4-Bromopyridin-2-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic value stems from a unique trifecta of structural features: a pyridine core, a reactive bromine substituent, and a versatile aminomethyl group. This guide provides an in-depth analysis of its chemical properties, a detailed examination of its synthetic pathways, and a comprehensive overview of its applications as a strategic intermediate in the design of novel therapeutic agents. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and robust, verifiable protocols to empower innovation in organic synthesis and drug discovery.
Molecular Overview and Physicochemical Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a salt, which often enhances stability and simplifies handling compared to its free base form. The key structural features—a nucleophilic amine and a bromine atom positioned for cross-coupling reactions—are the cornerstones of its synthetic versatility.[1]
Chemical Structure and Identifiers
The compound consists of a pyridine ring substituted at the 4-position with a bromine atom and at the 2-position with a methanamine group, which is protonated to form the hydrochloride salt.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1001414-95-4 | [2] |
| Molecular Formula | C₆H₇BrN₂·HCl | [2] |
| Molecular Weight | 223.50 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [3][4] |
| Purity | Typically ≥95% | [5] |
| SMILES Code | Cl.NCC1C=C(Br)C=CN=1 | [2] |
| InChI Key | InChI=1S/C6H7BrN2.ClH/c7-5-1-2-9-6(3-5)4-8;/h1-3H,4,8H2;1H | [2] |
The Synthetic Keystone: Reactivity and Rationale
The strategic importance of (4-Bromopyridin-2-yl)methanamine lies in its predictable and versatile reactivity, which allows for sequential or orthogonal functionalization. This dual reactivity is the primary reason for its widespread use in the construction of complex molecular scaffolds for drug discovery.[1][6]
-
The Bromo Group (C4-Position): The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions.[1] This enables the efficient formation of carbon-carbon (e.g., Suzuki, Stille, Sonogashira reactions) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. Its position on the pyridine ring influences the electronic properties of the scaffold.
-
The Aminomethyl Group (C2-Position): The primary amine is a potent nucleophile, readily participating in reactions such as amidation, sulfonylation, and reductive amination. This allows for the introduction of a wide array of side chains and functional groups, which is critical for exploring structure-activity relationships (SAR).[1]
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (4-Bromopyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(4-Bromopyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that holds significant potential as a building block in the synthesis of novel pharmaceutical agents. Its unique structural features make it a valuable intermediate for introducing the bromopyridinylmethyl moiety into larger, more complex molecules. However, as with any halogenated heterocyclic amine, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This in-depth technical guide provides a comprehensive overview of the safety and handling considerations for this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar compounds, such as other brominated pyridines and aminopyridine hydrochlorides, to provide a robust framework for safe laboratory practices. The core principle of this guide is to foster a proactive safety culture by explaining the causality behind each procedural recommendation.
Hazard Identification and Risk Assessment: Understanding the Chemical Personality
-
Skin and Eye Irritation: Halogenated pyridines and their hydrochloride salts are frequently cited as skin and eye irritants.[1] Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated exposure may cause more severe skin reactions.
-
Respiratory Tract Irritation: As a fine crystalline solid, the dust of this compound can be easily aerosolized. Inhalation may cause irritation to the nose, throat, and lungs.[1]
-
Potential for Systemic Toxicity: While acute toxicity data is lacking for the specific title compound, related brominated pyridines are classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have similar toxic potential.
Table 1: Hazard Profile Based on Structural Analogues
| Hazard Classification | Anticipated Effects | Source of Concern |
| Skin Irritation (Category 2) | Causes skin irritation, redness, and itching.[1] | Halogenated pyridine ring and amine hydrochloride salt. |
| Eye Irritation (Category 2A) | Causes serious eye irritation and potential for damage.[1] | Direct contact with the crystalline solid or its dust. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation upon inhalation of dust.[1] | Particulate nature of the solid compound. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful or toxic if ingested, absorbed through the skin, or inhaled.[2] | Structural similarity to other toxic brominated pyridines. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense Strategy
The cornerstone of safe handling for any potentially hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure by containing the hazard at its source and protecting the individual.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of this compound should be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of airborne dust particles.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Wear nitrile or neoprene gloves that are compatible with the solvents being used. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for handling larger quantities or during prolonged procedures.
-
Skin and Body Protection: A flame-resistant laboratory coat is essential. For tasks with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Caption: PPE selection workflow based on risk assessment.
Safe Handling and Storage Protocols: Minimizing Exposure and Maintaining Integrity
Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and ensuring the stability of the compound.
Handling Procedures
-
Work in a Designated Area: Clearly define and label the area where this compound is handled.
-
Avoid Dust Formation: Handle the solid carefully to minimize the generation of dust. Use appropriate tools for transfer, such as a spatula or powder funnel.
-
Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Container: Keep the compound in a tightly sealed, properly labeled container.
-
Environment: Store in a cool, dry, and well-ventilated area. Protect from moisture, as the hydrochloride salt may be hygroscopic.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
Emergency Procedures: Preparedness for the Unexpected
Despite the best precautions, accidents can happen. Having well-defined emergency procedures is critical for a swift and effective response.
Table 2: Emergency Response Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills: For minor spills within a chemical fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Large Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.
Caption: Decision-making flowchart for spill response.
Disposal Considerations: Responsible End-of-Life Management
Chemical waste disposal must be carried out in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can unlock its synthetic potential while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, and it is imperative that all users supplement this information with institution-specific safety training and a thorough review of any available safety data for this compound or its close structural relatives.
References
An In-depth Technical Guide to the Spectral Analysis of (4-Bromopyridin-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for (4-Bromopyridin-2-yl)methanamine hydrochloride. Due to the limited availability of public experimental data for this specific salt, this guide synthesizes information from its free base, structurally analogous compounds, and established principles of spectroscopic analysis. We will explore the anticipated chemical shifts, coupling constants, and fragmentation patterns, offering a robust framework for researchers encountering this molecule. This guide is intended to serve as a practical resource for structure verification, purity assessment, and metabolic studies in the fields of medicinal chemistry and drug development.
Introduction: The Significance of this compound in Drug Discovery
(4-Bromopyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in the synthesis of novel pharmaceutical compounds. The substituted pyridine core is a prevalent motif in a wide array of biologically active molecules, and the presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. The aminomethyl group at the 2-position offers a key point for derivatization to explore structure-activity relationships (SAR). Accurate spectral characterization is paramount for ensuring the identity and purity of this intermediate, which directly impacts the integrity of subsequent synthetic steps and the biological evaluation of the final compounds.
This guide will provide a detailed theoretical analysis of the ¹H NMR, ¹³C NMR, and mass spectra of this compound. We will also discuss the experimental considerations for acquiring high-quality spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal distinct signals for the pyridine ring protons and the methylene and amine protons of the side chain. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine substituent, and the protonated aminomethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.5 - 8.7 | Doublet (d) | ~5 | Deshielded by the adjacent nitrogen atom. |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ~5, ~2 | Coupled to H-6 and H-3. |
| H-3 | 7.5 - 7.7 | Doublet (d) | ~2 | Coupled to H-5. |
| Methylene (-CH₂-) | 4.0 - 4.3 | Singlet (s) or Broad singlet | - | Adjacent to the electron-withdrawing pyridinium nitrogen and the ammonium group. |
| Amine (-NH₃⁺) | 8.8 - 9.2 | Broad singlet (br s) | - | Exchangeable protons, signal may be broad and its position concentration-dependent. |
Note: Predicted values are based on the analysis of similar substituted pyridines and the effect of protonation. The use of a deuterated solvent such as DMSO-d₆ or D₂O is standard for NMR analysis of hydrochloride salts.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the substitution pattern on the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 158 - 162 | Quaternary carbon attached to the aminomethyl group and adjacent to the nitrogen. |
| C-6 | 150 - 153 | Carbon adjacent to the nitrogen, deshielded. |
| C-4 | 140 - 143 | Quaternary carbon attached to bromine, deshielded by the electronegative halogen. |
| C-5 | 128 - 132 | CH carbon on the pyridine ring. |
| C-3 | 125 - 128 | CH carbon on the pyridine ring. |
| Methylene (-CH₂-) | 45 - 50 | Aliphatic carbon attached to the pyridine ring and the nitrogen. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width appropriate for aromatic and aliphatic carbons (typically 0-170 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm assignments of adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Expected Mass Spectrum
For this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique.
-
Molecular Ion: The molecular formula of the free base is C₆H₇BrN₂. The expected monoisotopic mass is approximately 185.98 u for the [M+H]⁺ ion, where M is the free base. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Hydrochloride Salt: In the mass spectrum, the hydrochloride salt will typically show the protonated molecule of the free base, as the HCl is lost during the ionization process.
Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural confirmation. The fragmentation of protonated benzylamine-type structures is well-documented.[1][2][3]
Key Predicted Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17 u) from the protonated molecule. This would result in a fragment ion corresponding to the 4-bromo-2-methylpyridine cation.
-
Benzylic Cleavage: Cleavage of the C-C bond between the methylene group and the pyridine ring can lead to the formation of a bromopyridinium ion.
-
Loss of HBr: Under certain conditions, the loss of hydrogen bromide (80/82 u) could be observed.
Caption: Predicted ESI-MS fragmentation pathways.
Experimental Protocol for Mass Spectrometry Data Acquisition
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.
-
Instrumentation: Utilize an ESI mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern.
-
Conclusion and Future Outlook
References
- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
Methodological & Application
The Strategic Application of (4-Bromopyridin-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry
Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery
In the landscape of contemporary drug discovery, the efficiency of synthesizing diverse chemical libraries is paramount. The strategic selection of molecular building blocks—reagents that serve as foundational scaffolds—can significantly accelerate the path from initial hit identification to lead optimization. (4-Bromopyridin-2-yl)methanamine hydrochloride is one such high-value intermediate. Its structure is elegantly simple yet powerfully bifunctional, offering medicinal chemists two distinct and orthogonal points for chemical modification.
This guide provides an in-depth exploration of the applications of this compound, presenting not just protocols, but the strategic rationale behind its use. We will delve into its role in constructing libraries of potential kinase inhibitors, a class of therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[1][2]
The core utility of this molecule lies in its two key functional groups:
-
The 4-Bromo Substituent: This serves as a versatile "handle" for modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the systematic introduction of a wide array of aryl and heteroaryl fragments, enabling a thorough exploration of the structure-activity relationship (SAR) in targeted chemical space.[5]
-
The 2-Aminomethyl Group: This primary amine functions as a key nucleophile and a vector for growth. It is readily acylated to form amides, sulfonamides, or reductively aminated to introduce further diversity. This position is often crucial for modulating physicochemical properties such as solubility, or for forming critical hydrogen bond interactions within a biological target's binding site.[6]
This combination allows for a "core-and-vector" approach to library design. The pyridine core can be diversified at the 4-position, while the aminomethyl "vector" can be functionalized to fine-tune properties or engage with different regions of a target protein.
Application I: Synthesis of Substituted 2-Aminomethylpyridine Scaffolds via Suzuki-Miyaura Coupling
Rationale and Field Insights:
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in small molecule kinase inhibitors that target the ATP-binding site.[7][8] The nitrogen atom often acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase. The 4-position of the pyridine ring typically points out towards the solvent-exposed region, making it an ideal location to install larger, diverse substituents to enhance potency and selectivity against different kinases.[9]
The Suzuki-Miyaura reaction is the gold standard for this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast number of boronic acids and esters.[4] By using this compound, a library of 4-aryl or 4-heteroaryl-substituted pyridines can be rapidly generated. The hydrochloride salt form ensures good stability and solubility for reaction setup.
Detailed Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of this compound with a representative arylboronic acid.
Data Presentation: Reagents and Conditions
| Reagent | Role | Typical Amount (Equivalents) | Notes |
| (4-Bromopyridin-2-yl)methanamine HCl | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | Slight excess ensures complete consumption of the starting material. |
| Pd(dppf)Cl₂ | Palladium Catalyst | 0.03 - 0.05 (3-5 mol%) | A robust catalyst for heteroaromatic couplings. Other catalysts like Pd(PPh₃)₄ can also be used.[3] |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 | Essential for the transmetalation step of the catalytic cycle. K₃PO₄ is often effective for challenging couplings.[10] |
| 1,4-Dioxane / Water (4:1) | Solvent System | ~0.1 M concentration | Degassed solvent is critical to prevent catalyst oxidation. |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[11]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 4-aryl-(2-aminomethyl)pyridine product.[11]
Visualization: Suzuki Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Application II: Library Elaboration via Amide Bond Formation
Rationale and Field Insights:
Once the core scaffold has been diversified at the 4-position, the 2-aminomethyl group provides a second, independent vector for modification. Forming an amide bond is one of the most robust and widely used reactions in medicinal chemistry.[12] This allows for the introduction of a second library of building blocks—commercially available carboxylic acids—to the scaffold.
This secondary modification can serve several strategic purposes:
-
Improving Physicochemical Properties: Attaching polar or ionizable groups can enhance aqueous solubility and improve pharmacokinetic profiles.
-
Exploring Additional Binding Pockets: The newly introduced fragment can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, leading to increased potency and selectivity.
-
Vector for Further Growth: The attached carboxylic acid could itself contain a functional group for a third, orthogonal reaction.
Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are highly effective for this transformation, proceeding under mild conditions with high yields.[13]
Detailed Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling the 2-aminomethylpyridine product from Protocol 1 with a carboxylic acid.
Data Presentation: Reagents and Conditions
| Reagent | Role | Typical Amount (Equivalents) | Notes |
| 4-Aryl-(2-aminomethyl)pyridine | Amine Component | 1.0 | The limiting reagent. |
| Carboxylic Acid | Acyl Component | 1.1 | A slight excess is used to drive the reaction. |
| EDC (or EDCI) | Coupling Reagent | 1.2 | Activates the carboxylic acid for nucleophilic attack. |
| HOBt | Additive | 0.1 - 1.0 | Suppresses side reactions and minimizes racemization if the acid is chiral.[13] |
| DIPEA or Et₃N | Non-nucleophilic Base | 2.0 - 3.0 | Scavenges the HCl produced and maintains a basic pH. |
| DMF or CH₂Cl₂ | Anhydrous Solvent | ~0.1 M concentration | A polar aprotic solvent is typically used. |
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.1 equiv.) in anhydrous DMF, add EDC (1.2 equiv.) and HOBt (catalytic 0.1 equiv. or 1.0 equiv.). Allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve the 4-Aryl-(2-aminomethyl)pyridine (1.0 equiv.) in anhydrous DMF and add the base (e.g., DIPEA, 2.5 equiv.).
-
Coupling: Add the amine solution to the activated carboxylic acid mixture.
-
Reaction Execution: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or preparative HPLC to yield the final amide product.
Visualization: Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Hypothetical Application: Kinase Inhibitor Screening Cascade
A library of compounds synthesized using the protocols above would logically enter a screening funnel to identify potent and selective kinase inhibitors.
Data Presentation: Illustrative SAR Data
To illustrate the power of this synthetic strategy, consider the following hypothetical data for a series of compounds targeting Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[2][7]
| Compound ID | R¹ (from Suzuki Coupling) | R² (from Amide Coupling) | JAK2 IC₅₀ (nM) |
| I-a | Phenyl | Acetyl | 520 |
| I-b | 4-Fluorophenyl | Acetyl | 150 |
| I-c | 3-Methoxyphenyl | Acetyl | 310 |
| II-a | 4-Fluorophenyl | Cyclopropylcarbonyl | 85 |
| II-b | 4-Fluorophenyl | (4-Morpholino)acetyl | 25 |
This data is purely illustrative. It demonstrates a logical SAR progression where introducing a fluoro group at the 4-position of the phenyl ring (I-b vs I-a) improves potency, and further elaboration of the amide (II-a and II-b) leads to a significant increase in inhibitory activity, with the morpholino group in II-b likely improving solubility and adding a beneficial interaction.
Visualization: Drug Discovery Screening Funnel
Caption: A typical screening cascade for kinase inhibitors.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its bifunctional nature allows for the rapid and systematic generation of diverse compound libraries through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and amide bond formation. By enabling a modular approach to molecular design, this intermediate provides researchers, scientists, and drug development professionals with a valuable tool to accelerate the discovery of novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving (4-Bromopyridin-2-yl)methanamine Hydrochloride
<
Introduction: The Strategic Importance of (4-Bromopyridin-2-yl)methanamine in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and versatile functionalization potential make it a privileged structure in the design of novel therapeutics.[2] (4-Bromopyridin-2-yl)methanamine hydrochloride serves as a particularly valuable building block, offering multiple reaction sites for the strategic elaboration of complex molecular architectures. The bromine atom at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] The aminomethyl group at the 2-position provides a crucial point for further derivatization or direct interaction with biological targets.
This guide provides detailed application notes and robust protocols for the most common and impactful cross-coupling reactions involving (4-Bromopyridin-2-yl)methanamine. These methodologies are designed to be reproducible and scalable, empowering researchers in their quest to synthesize novel chemical entities with therapeutic potential. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[4]
Core Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5][6] The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7][8] For (4-Bromopyridin-2-yl)methanamine, the hydrochloride salt must be neutralized in situ or prior to the reaction to liberate the nucleophilic aminomethyl group and prevent catalyst inhibition. This is typically achieved by using a sufficient excess of the base in the reaction mixture.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[7][9] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a staple in pharmaceutical synthesis.[10]
Causality in Experimental Design:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium precursor, typically Pd(OAc)₂ or Pd(PPh₃)₄, is reduced in situ to the active Pd(0) species.[5] The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. Buchwald's biarylphosphines (e.g., SPhos, XPhos) are often highly effective for challenging substrates like bromopyridines. The base plays a dual role: it facilitates the transmetalation step by activating the boronic acid and neutralizes the hydrochloride salt of the starting material.[9] A combination of an aqueous and organic solvent is often used to ensure the solubility of both the organic and inorganic reagents.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 85 | 75-85 |
Yields are representative and may vary based on the specific boronic acid used.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[11] This reaction couples an amine with an aryl halide and has broad applicability in the synthesis of pharmaceuticals.[12] For (4-Bromopyridin-2-yl)methanamine, this reaction allows for the introduction of a new amino group at the 4-position.
Causality in Experimental Design:
The success of a Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[11][13] The ligand's bulkiness facilitates the reductive elimination step, which is often the rate-limiting step. The strong base is required to deprotonate the amine coupling partner, forming the active nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used bases.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.[4]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 80-95 |
| 2 | XPhos Pd G3 | - | LiHMDS | 1,4-Dioxane | 90 | 85-98 |
| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 70-85 |
Yields are representative and depend on the amine coupling partner.
Visualization: Buchwald-Hartwig Amination Workflow
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huarongpharma.com [huarongpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatization of (4-Bromopyridin-2-yl)methanamine Hydrochloride via N-Acylation
Abstract
(4-Bromopyridin-2-yl)methanamine is a pivotal building block in medicinal chemistry and drug development, valued for its bifunctional nature which allows for diverse structural modifications. This application note provides a comprehensive, field-tested protocol for the derivatization of its hydrochloride salt via N-acylation with an acid chloride. We detail the underlying chemical principles, a step-by-step experimental procedure, purification, and characterization, along with a troubleshooting guide to ensure reliable and reproducible outcomes for researchers.
Introduction and Scientific Principles
(4-Bromopyridin-2-yl)methanamine hydrochloride presents two key reactive sites: the primary aminomethyl group at the C2 position and the bromo substituent at the C4 position of the pyridine ring. This protocol focuses on the selective derivatization of the primary amine. The most common and robust method for this transformation is N-acylation, which forms a stable amide bond.[1]
1.1. The Challenge of the Hydrochloride Salt
The starting material is provided as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt. This protonation renders the amine non-nucleophilic and incapable of reacting with electrophiles like acid chlorides.
1.2. The Role of a Non-Nucleophilic Base
To initiate the acylation, a base is required. The chosen base must fulfill two critical functions:
-
Deprotonation: It must be strong enough to neutralize the hydrochloride salt, liberating the free primary amine.
-
Acid Scavenging: It must also neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction, driving the equilibrium towards the product.
Triethylamine (TEA) is an ideal choice for this role. As a tertiary amine, it is non-nucleophilic and will not compete with the primary amine in reacting with the acid chloride.[2] Its boiling point (89.5 °C) also facilitates its removal under reduced pressure during workup.
Protocol: N-Acylation with Acetyl Chloride
This section details the procedure for the synthesis of N-((4-bromopyridin-2-yl)methyl)acetamide as a representative example.
2.1. Materials and Equipment
| Reagents & Chemicals | Equipment |
| (4-Bromopyridin-2-yl)methanamine HCl | Round-bottom flasks (oven-dried) |
| Acetyl Chloride (CH₃COCl) | Magnetic stirrer and stir bars |
| Triethylamine (TEA, Et₃N) | Ice bath |
| Dichloromethane (DCM, anhydrous) | Syringes and needles |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Inert atmosphere setup (Nitrogen/Argon) |
| Brine (Saturated NaCl soln.) | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deuterated Chloroform (CDCl₃) for NMR | TLC plates (Silica gel 60 F₂₅₄) |
| Solvents for Chromatography (Hexanes, EtOAc) | Glassware for column chromatography |
2.2. Experimental Workflow Diagram
Caption: Workflow for the N-acylation of (4-Bromopyridin-2-yl)methanamine HCl.
2.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to create a ~0.2 M solution.
-
Base Addition: Add triethylamine (2.2 eq) to the suspension and stir at room temperature. The suspension should become a clear solution as the free amine is formed.
-
Scientist's Insight: Using slightly more than two equivalents of TEA is crucial. One equivalent neutralizes the HCl salt, and the second equivalent scavenges the HCl produced by the acylation reaction.[3]
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic reaction with the highly reactive acetyl chloride.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Washing with copper sulfate solution can also be effective for removing pyridine-containing impurities.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-((4-bromopyridin-2-yl)methyl)acetamide.
Alternative Derivatization: Reductive Amination
For derivatization with aldehydes or ketones, reductive amination is a powerful one-pot method.[5] This process involves the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[6][7]
3.1. Reductive Amination Workflow
Caption: General workflow for reductive amination.
-
Key Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not react violently with protic solvents like methanol.[7]
Safety and Handling
-
Triethylamine (TEA): Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[8][9][10] Handle only in a well-ventilated chemical fume hood.[10][11] Ground all equipment to prevent static discharge.[8][11]
-
Acetyl Chloride: Highly flammable and reacts violently with water. Causes severe burns. All manipulations must be performed under anhydrous conditions in a fume hood.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete deprotonation of the amine salt. | Ensure anhydrous conditions and the use of at least 2.2 equivalents of dry TEA. |
| Deactivated acetyl chloride due to moisture. | Use a fresh bottle of acetyl chloride. Ensure all glassware is oven-dried. | |
| Multiple Products on TLC | Diacylation (reaction at the amide nitrogen). | Add acetyl chloride slowly at 0 °C. Do not use a large excess (>1.2 eq) of the acylating agent.[12] |
| Product is an Oil/Gummy | Presence of triethylamine hydrochloride salt. | Ensure the aqueous workup (NaHCO₃ wash) is thorough to remove all salts. |
| Residual solvent or impurities. | Purify carefully via column chromatography.[13] |
Conclusion
The N-acylation of this compound is a reliable and versatile derivatization method. Careful control of stoichiometry, temperature, and anhydrous conditions are paramount for achieving high yields and purity. The protocols and insights provided herein are designed to empower researchers to successfully utilize this important chemical building block in their synthetic campaigns.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What is the action of acetyl chloride on triethyl amine ? [allen.in]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. gctlc.org [gctlc.org]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note: A Scalable and Robust Protocol for the Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride
Introduction: Strategic Importance and Synthetic Overview
(4-Bromopyridin-2-yl)methanamine and its hydrochloride salt are pivotal intermediates in modern chemical manufacturing.[1] Their structural arrangement, featuring a reactive bromine atom on a pyridine core and a primary amine, makes them exceptionally versatile building blocks for complex molecular architectures.[1] This compound is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, where the pyridine moiety is essential for biological activity and the bromo- and aminomethyl groups provide handles for further chemical modification.[1]
The selection of a synthetic route for large-scale production must prioritize safety, efficiency, cost-effectiveness, and environmental impact. This document details a robust and scalable process centered on the catalytic hydrogenation of 4-Bromopicolinonitrile. This method is presented as a superior alternative to stoichiometric metal hydride reductions, which, while effective at the lab scale, present significant safety and handling challenges in a production environment.[2][3][4]
Causality in Route Selection: Why Catalytic Hydrogenation?
The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.[5] Several methods can accomplish this; however, their suitability for large-scale production varies dramatically.
-
Metal Hydride Reagents (e.g., Lithium Aluminum Hydride - LAH): LAH is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[6][7] However, its industrial application is hampered by extreme reactivity. LAH reacts violently with water, can ignite in moist air, and requires stringent anhydrous conditions and specialized handling protocols, making it a significant fire and explosion hazard.[2][3][4]
-
Borohydride Reagents (e.g., Sodium Borohydride - NaBH₄): Sodium borohydride is a much safer and more manageable reagent but is generally not potent enough to reduce nitriles without the aid of catalysts or harsh reaction conditions.[7][8][9]
-
Catalytic Hydrogenation: This method stands out as the most efficient, atom-economical, and environmentally benign approach for large-scale nitrile reduction.[5][10] Utilizing high-pressure hydrogen gas in the presence of a heterogeneous catalyst (such as Raney Nickel, Raney Cobalt, or Palladium on carbon) offers several advantages:
-
Safety: Avoids the use of pyrophoric and water-reactive metal hydrides.[5] While hydrogen gas is flammable, established engineering controls in industrial settings mitigate this risk effectively.
-
Selectivity: Modern catalysts and optimized conditions allow for high selectivity towards the desired primary amine, minimizing the formation of secondary and tertiary amine byproducts.[10][11]
-
Scalability: The process is well-suited for continuous or large-batch reactors, and the catalyst can often be recovered and reused.[12][13]
-
Work-up: The catalyst is simply removed by filtration, leading to a cleaner product stream and simplifying purification.
-
For these reasons, catalytic hydrogenation using a Raney-type catalyst is the chosen method for this protocol. The final amine product is then converted to its hydrochloride salt to enhance its stability, crystallinity, and ease of handling for storage and downstream applications.
Experimental Protocols
Part A: Large-Scale Synthesis of (4-Bromopyridin-2-yl)methanamine
This protocol describes the reduction of the nitrile precursor via catalytic hydrogenation.
Core Reaction: C₆H₃BrN₂ (4-Bromopicolinonitrile) + 2H₂ --(Catalyst)--> C₆H₇BrN₂ ((4-Bromopyridin-2-yl)methanamine)
Equipment:
-
High-pressure autoclave/hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and pressure gauge.
-
Glassware for solution preparation and work-up.
-
Inert filtration setup (e.g., filter press or Nutsche filter) for catalyst removal.
-
Rotary evaporator.
Reagents:
-
4-Bromopicolinonitrile (CAS: 62150-45-2)[14]
-
Methanol (Anhydrous)
-
Raney Nickel (Activated, supplied as a water or alcohol slurry)
-
Hydrogen Gas (High Purity)
-
Nitrogen Gas (Inert)
-
Celite® or a similar filter aid
Step-by-Step Methodology:
-
Reactor Charging: In a suitable vessel, dissolve 1.0 kg (5.46 mol) of 4-Bromopicolinonitrile in 10 L of methanol. Charge this solution into the high-pressure autoclave.
-
Catalyst Addition: Under a nitrogen atmosphere to prevent exposure to air, carefully add 100 g of Raney Nickel (slurry, washed with methanol) to the reactor. Causality Note: The catalyst is handled as a wet slurry to mitigate its pyrophoric nature.
-
Inerting and Hydrogenation:
-
Seal the reactor securely.
-
Purge the reactor headspace by pressurizing with nitrogen to 50 psi and then venting. Repeat this cycle five times to remove all oxygen.
-
Perform a similar purge cycle with hydrogen gas (pressurize to 50 psi, then vent) three times.
-
Pressurize the reactor with hydrogen gas to 500 psi.
-
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 500-700 RPM) to ensure good catalyst suspension and gas-liquid mixing.
-
Heat the reactor contents to 60°C.
-
Maintain the hydrogen pressure at 500 psi. The reaction is exothermic; monitor the temperature closely.
-
Monitor the reaction by observing the cessation of hydrogen uptake from the gas reservoir. The typical reaction time is 6-12 hours.
-
-
Reaction Completion and Work-up:
-
Once hydrogen uptake ceases, cool the reactor to ambient temperature.
-
Carefully vent the excess hydrogen pressure to a safe exhaust line.
-
Purge the reactor with nitrogen gas (5 cycles) to remove all residual hydrogen.
-
-
Catalyst Filtration (Critical Safety Step):
-
Prepare a pad of Celite® in the inert filtration apparatus and wet it with methanol.
-
Under a continuous flow of nitrogen, transfer the reaction mixture from the reactor to the filter.
-
Crucially, do not allow the catalyst filter cake to run dry , as it can ignite spontaneously upon contact with air. Keep it wet with methanol at all times.
-
Wash the collected catalyst cake with additional methanol (2 x 1 L) to recover all the product.
-
The filtered catalyst should be immediately quenched and stored under water for disposal or regeneration according to safety guidelines.
-
-
Isolation of Free Amine:
-
Combine the filtrate and washes.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is the crude (4-Bromopyridin-2-yl)methanamine.
-
Part B: Formation and Purification of the Hydrochloride Salt
Equipment:
-
Jacketed glass reactor with overhead stirring.
-
Addition funnel.
-
Filtration apparatus (Büchner funnel or centrifuge).
-
Vacuum oven.
Reagents:
-
Crude (4-Bromopyridin-2-yl)methanamine (from Part A)
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (37%)
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine from Part A in 5 L of isopropanol in the jacketed reactor. Stir until a homogeneous solution is formed.
-
Salt Formation:
-
Cool the solution to 0-5°C using a circulating chiller.
-
Slowly add concentrated hydrochloric acid dropwise via the addition funnel. A white precipitate will begin to form. Monitor the pH of the solution, aiming for a final pH of 1-2. Approximately 450 mL of concentrated HCl will be required.
-
Causality Note: Slow addition at low temperature controls the exotherm and promotes the formation of well-defined crystals, which improves purity and filterability.
-
-
Crystallization and Isolation:
-
After the addition is complete, stir the resulting thick slurry at 0-5°C for an additional 2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold isopropanol (2 x 1 L) to remove any remaining impurities.
-
-
Drying: Dry the purified (4-Bromopyridin-2-yl)methanamine hydrochloride in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 1.0 - 1.1 kg (82-90% over two steps).
Data Summary and Visualization
Table 1: Key Process Parameters
| Parameter | Value | Rationale |
| Starting Material | 4-Bromopicolinonitrile | Commercially available nitrile precursor. |
| Reducing Agent | Hydrogen Gas (H₂) | High atom economy, clean byproduct (none). |
| Catalyst | Raney Nickel | Active and cost-effective for nitrile reduction. |
| Catalyst Loading | ~10% w/w | Balances reaction rate with cost and ease of removal. |
| Solvent | Methanol / Isopropanol | Good solubility for reactants; easily removed. |
| H₂ Pressure | 500 psi | Provides sufficient driving force for the reaction. |
| Temperature | 60°C | Promotes a reasonable reaction rate without excessive side reactions. |
| Final Form | Hydrochloride Salt | Improves stability, purity, and handling properties. |
| Expected Yield | 82-90% | Reflects an efficient two-step process. |
Diagram 1: Overall Synthetic Workflow
Caption: Workflow for the two-part synthesis of the target hydrochloride salt.
Diagram 2: Simplified Reaction Mechanism
Caption: Stepwise reduction of the nitrile to a primary amine via an imine intermediate.
Critical Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated area with equipment that is properly grounded to prevent static discharge. Use spark-proof tools.[5]
-
Pyrophoric Catalyst: Raney Nickel is pyrophoric and can ignite spontaneously if exposed to air, especially after use. It must be handled under an inert atmosphere (nitrogen) or as a slurry.[5] Never allow the filter cake to dry in the open air.
-
Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles or face shields, and chemical-resistant gloves.[8][15]
-
Pressure Equipment: High-pressure reactors must be operated only by trained personnel and should have valid pressure-test certifications. Ensure a blast shield is in place.
-
Chemical Hazards: The starting material and product may cause skin, eye, and respiratory irritation.[16] Handle in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. nbinno.com [nbinno.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 13. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. chemscene.com [chemscene.com]
- 15. nj.gov [nj.gov]
- 16. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]
Application Note: (4-Bromopyridin-2-yl)methanamine as a Versatile Precursor for Bidentate Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
The design of effective ligands is paramount to advancing transition-metal catalysis. Pyridine-based scaffolds are ubiquitous in coordination chemistry, prized for their tunable electronic properties and robust coordination to metal centers.[1][2] This application note focuses on (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1001414-95-4), a strategic building block for the synthesis of novel bidentate N,N-type ligands.[3][4] While not typically employed as a ligand directly from the bottle, its structure, featuring a pyridine nitrogen, a primary aminomethyl group, and a reactive bromine handle, offers a tripartite advantage for ligand design. This guide provides a comprehensive overview of its properties, a detailed protocol for its derivatization into a sterically defined iminopyridine ligand, and a validated protocol for applying this newly synthesized ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.[5][6]
Introduction: The Strategic Value of the (4-Bromopyridin-2-yl)methanamine Scaffold
In homogeneous catalysis, the ligand is not a passive spectator but an active participant that dictates the catalyst's stability, activity, and selectivity. Bidentate ligands, particularly those forming a five- or six-membered chelate ring with a metal, are highly effective at stabilizing the active catalytic species, preventing undesirable decomposition pathways like the formation of palladium black.[7][8]
This compound presents itself as an ideal precursor for several reasons:
-
Inherent Bidentate Core: The 2-(aminomethyl)pyridine framework is a classic N,N-bidentate motif, capable of forming a stable five-membered chelate ring with transition metals like palladium.
-
Tunable Primary Amine: The primary amine serves as a versatile chemical handle. It can be readily converted into imines, amides, or secondary/tertiary amines, allowing for the introduction of diverse steric and electronic features to fine-tune the ligand's properties.[9]
-
Reactive Bromine Substituent: The bromine atom at the 4-position of the pyridine ring is a key functional group for post-synthesis modification via cross-coupling reactions, enabling the creation of more complex, multidentate, or electronically-tuned ligand architectures.[4]
This note will guide the user through the logical progression from precursor to a functional catalytic system.
Physicochemical Properties & Handling
Before use, it is critical to understand the properties of the starting material. The compound is typically supplied as a hydrochloride salt to enhance its shelf-life and handling characteristics.
| Property | Value | Reference(s) |
| CAS Number | 1001414-95-4 | [3][10] |
| Molecular Formula | C₆H₈BrClN₂ | [3] |
| Molecular Weight | 223.50 g/mol | [11] |
| Appearance | Off-white to light yellow solid | [12] |
| Purity | Typically ≥95% | [12] |
| Hazard Statements | H302, H315, H318, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation) | [12] |
| Precautionary Statements | P261, P280, P310 (Avoid breathing dust, Wear protective equipment, Immediately call a POISON CENTER or doctor) | [12] |
Causality Behind the Hydrochloride Salt: The primary amine is a basic site. In its free base form, it is more susceptible to atmospheric oxidation and degradation. The hydrochloride salt protonates this amine, forming a stable, crystalline solid that is easier to handle and weigh. For any reaction involving the nucleophilicity of the amine, it must first be converted to the free base using a suitable inorganic or organic base.
Protocol Part I: Synthesis of a Bidentate Iminopyridine Ligand
This section details the conversion of the precursor into a functional ligand. We will synthesize a sterically hindered iminopyridine ligand, as the steric bulk around the metal center is known to promote the final reductive elimination step in many cross-coupling reactions.
Workflow for Ligand Synthesis
The process involves two main steps: liberation of the free amine followed by condensation with an aromatic aldehyde.
Caption: Workflow for derivatizing the hydrochloride precursor into a functional iminopyridine ligand.
Detailed Experimental Protocol
Objective: To synthesize N-((4-bromopyridin-2-yl)methyl)aniline as a representative iminopyridine ligand.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Benzaldehyde
-
Toluene
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Free Amine Liberation:
-
In a 250 mL separatory funnel, dissolve 1.0 g of this compound in 50 mL of deionized water.
-
Add 50 mL of DCM to the funnel.
-
Slowly add a saturated aqueous solution of K₂CO₃ portion-wise until the aqueous layer is basic (pH > 10, check with pH paper).
-
Scientific Rationale: The carbonate base deprotonates the ammonium hydrochloride, liberating the free amine which is more soluble in the organic DCM layer than in the aqueous layer.
-
-
Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Collect the organic (bottom) layer. Extract the aqueous layer two more times with 25 mL of DCM.
-
Combine all organic extracts and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the free amine as an oil. Use immediately in the next step.
-
-
Imine Condensation:
-
Transfer the crude free amine to a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add benzaldehyde (1.05 equivalents relative to the starting hydrochloride salt) and 50 mL of toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Scientific Rationale: This is a reversible condensation reaction. By physically removing the water byproduct using a Dean-Stark trap, Le Châtelier's principle dictates that the equilibrium will shift towards the formation of the imine product.
-
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude oil or solid is the desired iminopyridine ligand, which can be purified by column chromatography or used directly in catalysis.
-
Protocol Part II: Application in Suzuki-Miyaura Cross-Coupling
With the ligand synthesized, we can now form the active catalyst in situ and perform a representative Suzuki-Miyaura cross-coupling reaction.
General Catalytic Cycle
The synthesized N,N-bidentate ligand (L) plays a crucial role in stabilizing the palladium center throughout the catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the bidentate ligand (L).
Detailed Experimental Protocol
Objective: To couple 4-bromoanisole with phenylboronic acid using an in situ generated palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Synthesized iminopyridine ligand (from Part I)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and the iminopyridine ligand (4.4 mol%).
-
Scientific Rationale: A slight excess of ligand (L:Pd ratio of ~2.2:1) is used to ensure full coordination to the metal center and prevent catalyst decomposition.
-
-
Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation of the active Pd(0) species.
-
-
Solvent Addition and Reaction:
-
Add 1,4-dioxane and deionized water (e.g., in a 4:1 volume ratio) via syringe. The total solvent volume should create a ~0.2 M solution with respect to the 4-bromoanisole.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Expected Results & Data Summary
The efficacy of the synthesized ligand can be benchmarked against control experiments. High yields in shorter reaction times would validate the ligand's performance.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Iminopyridine (4.4) | K₃PO₄ | Dioxane/H₂O | 4 | >95 |
| 2 | Pd(OAc)₂ (2) | None | K₃PO₄ | Dioxane/H₂O | 12 | <20 |
| 3 | Pd(PPh₃)₄ (2) | - | K₃PO₄ | Dioxane/H₂O | 6 | ~85 |
Table represents expected, illustrative data for comparison.
Interpretation:
-
Entry 1: The high yield demonstrates the effectiveness of the in situ formed catalyst with the custom bidentate ligand.
-
Entry 2 (Control): The low yield in the absence of a ligand highlights the critical role of the ligand in stabilizing the catalyst and promoting the reaction.
-
Entry 3 (Benchmark): Comparing the custom ligand to a standard catalyst like Pd(PPh₃)₄ can reveal advantages in reaction time or efficiency.
Conclusion
This compound is a highly valuable and cost-effective precursor for the rapid development of custom bidentate N,N ligands. The straightforward protocols provided herein for ligand synthesis and subsequent application in the Suzuki-Miyaura cross-coupling demonstrate a reliable pathway from a simple building block to a high-performance catalytic system. This strategy empowers researchers to fine-tune ligand architecture for a wide range of catalytic transformations critical to the pharmaceutical and materials science industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:1001414-95-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. nbinno.com [nbinno.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bidentate ligands for transition metal catalysis | Poster Board #637 - American Chemical Society [acs.digitellinc.com]
- 8. Bidentate Diamine Ligands for Cu-Catalyzed C-N Coupling | TCI AMERICA [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. 1-(4-bromopyridin-2-yl)methanamine hydrochloride [allbiopharm.com]
- 12. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
The Strategic Role of Bromopyridines in the Synthesis of Modern Agrochemicals
Introduction: The Pyridine Moiety as a Privileged Scaffold in Agrochemicals
The global imperative to ensure food security for a growing population necessitates the continuous development of innovative and effective crop protection agents.[1][2] Within the vast chemical landscape of agrochemicals, pyridine-based compounds have emerged as a cornerstone, integral to the design of numerous high-performing herbicides, insecticides, and fungicides.[3][4] The pyridine ring's unique physicochemical properties, including its polarity, hydrogen bonding capability, and metabolic stability, make it an ideal scaffold for interacting with biological targets in pests and weeds.[5] Among the various functionalized pyridines, bromopyridines stand out as exceptionally versatile and powerful intermediates, providing a reactive "handle" for constructing complex molecular architectures with tailored biological activities.[5][6]
This technical guide provides an in-depth exploration of the strategic role of bromopyridines in modern agrochemical synthesis. We will delve into key chemical transformations, provide detailed, field-proven experimental protocols, and present quantitative data to support researchers, scientists, and drug development professionals in this dynamic field. By understanding the causality behind experimental choices, from catalyst selection to reaction conditions, researchers can leverage the full potential of bromopyridines to create the next generation of crop protection solutions.
The Power of the C-Br Bond: Key Transformations in Agrochemical Synthesis
The synthetic utility of bromopyridines is primarily centered on the reactivity of the carbon-bromine bond.[5] This bond serves as a key site for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions are the workhorses of modern organic synthesis and are instrumental in assembling the complex molecular frameworks of many leading agrochemicals.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most prominent transformation involving bromopyridines in agrochemical synthesis.[5] This palladium-catalyzed reaction between a bromopyridine and an organoboron compound (boronic acid or ester) is exceptionally efficient for creating biaryl and heteroaryl-aryl linkages, which are common structural motifs in many modern pesticides.[5][7] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a highly reliable and scalable method.[7]
Detailed Application Notes & Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[5][7]
Materials:
-
3-Bromopyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the 3-bromopyridine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add the anhydrous solvent to the flask. The choice of solvent can significantly impact the reaction efficiency and should be optimized for the specific substrates.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Bromopyridines in Action: Synthesis of Key Agrochemicals
The versatility of bromopyridines as synthetic intermediates is best illustrated through their application in the commercial production of a diverse range of agrochemicals.
Herbicides
Diflufenican: This selective contact and residual herbicide is used to control broadleaf weeds in cereal crops.[8][9] Its synthesis involves the condensation of a substituted nicotinic acid derivative, often derived from a chloropyridine, with other aromatic fragments.[8][10] One synthetic route involves reacting a halogenated nicotinic acid with 3-trifluoromethyl phenol, followed by reaction with 2,4-difluoroaniline.[11]
Picloram: A systemic herbicide used for the control of broad-leaved weeds, picloram is synthesized from α-picoline through successive chlorination, amination, and hydrolysis steps.[12][13] While not directly starting from a bromopyridine, the synthesis highlights the importance of halogenated pyridines in agrochemical production.[14]
Picolinafen: This herbicide, which inhibits carotenoid biosynthesis, is synthesized through the formal condensation of 6-(m-trifluoromethylphenoxy)picolinic acid with p-fluoroaniline.[15] The picolinic acid precursor can be prepared using strategies involving functionalization of the pyridine ring.
Insecticides
Flupyradifurone: A butenolide insecticide effective against sap-feeding insects, flupyradifurone's synthesis involves the coupling of a fluorinated heteroaryl fragment with a butenolide core.[16][17] A key intermediate is 2-chloro-5-(chloromethyl)pyridine, which is reacted with an amine-functionalized butenolide precursor.[18][19] This highlights the utility of chloropyridines, which share similar reactivity principles with bromopyridines in nucleophilic substitution reactions.
Fungicides
The pyridine scaffold is also a key feature in many fungicides. The development of novel pyridine-based fungicides often involves the derivatization of intermediates like 2-amino-4-bromopyridine or 2-amino-6-bromopyridine.[20] These building blocks allow for the synthesis of compounds with diverse modes of action, such as the inhibition of mitochondrial respiration.
Data Presentation: Key Bromopyridine Intermediates and Their Applications
| Bromopyridine Intermediate | Agrochemical Class | Example Application / Target Scaffold | Key Reaction Type |
| 3-Bromopyridine | Herbicides, Insecticides | Versatile building block for introducing the 3-pyridyl moiety.[1][21] | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination |
| 2-Chloronicotinic Acid | Herbicides | Synthesis of Diflufenican.[8] | Nucleophilic Aromatic Substitution, Amide Coupling |
| 2-Chloro-5-(chloromethyl)pyridine | Insecticides | Synthesis of Flupyradifurone.[16][18] | Nucleophilic Substitution |
| 2-Amino-4-bromopyridine | Fungicides | Synthesis of novel pyridine-thiazole fungicides.[20] | Cyclocondensation, Cross-Coupling |
| 3-Bromo-2-methylpyridine | Herbicides | Synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors.[2] | Suzuki-Miyaura Coupling |
Experimental Workflows and Logical Relationships
The synthesis of a target agrochemical from a bromopyridine intermediate typically follows a logical workflow that can be visualized to understand the key transformations.
Caption: Generalized workflow for agrochemical synthesis using bromopyridines.
Conclusion: The Enduring Importance of Bromopyridines
Bromopyridines are indispensable tools in the arsenal of the modern agrochemical chemist. Their inherent reactivity, coupled with the power of transition-metal-catalyzed cross-coupling reactions, provides a robust and flexible platform for the synthesis of a vast array of complex and highly active crop protection agents. As the challenges of weed and pest resistance continue to grow, the strategic use of versatile intermediates like bromopyridines will be more critical than ever in the quest for novel, effective, and sustainable agricultural solutions. Future research will undoubtedly continue to uncover new applications and synthetic methodologies for these remarkable building blocks, further solidifying their central role in feeding a hungry world.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Diflufenican - Wikipedia [en.wikipedia.org]
- 10. Diflufenican (Ref: AE 088657) [sitem.herts.ac.uk]
- 11. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. grokipedia.com [grokipedia.com]
- 14. Picloram (Ref: X 159868) [sitem.herts.ac.uk]
- 15. Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 17. Flupyradifurone (Ref: BYI 02960) [sitem.herts.ac.uk]
- 18. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]
- 19. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Bromopyridin-2-yl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis of (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1779128-18-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the expert insights needed to troubleshoot and significantly improve your product yield and purity.
The synthesis of this key intermediate is notoriously challenging, with yield losses often occurring at two critical stages: the cyanation of the pyridine ring and, most significantly, the reduction of the nitrile group in the presence of a halogen substituent. This guide provides a structured, question-and-answer-based approach to resolve these specific issues.
Overall Synthetic Pathway
A common and effective route begins with commercially available 4-bromopyridine hydrochloride. The process involves activation of the pyridine ring via N-oxide formation, followed by cyanation to yield the key intermediate, 4-bromo-2-cyanopyridine. The final, most challenging step is the selective reduction of the nitrile to a primary amine without cleaving the C-Br bond, followed by conversion to the stable hydrochloride salt.
Caption: Common synthetic route for (4-Bromopyridin-2-yl)methanamine HCl.
Part 1: Troubleshooting the Synthesis of 4-Bromo-2-cyanopyridine
This section addresses the initial steps of converting the starting material into the key nitrile intermediate.
Q1: My initial N-oxidation of 4-bromopyridine gives a low yield (~40-50%). How can I improve this?
A1: A yield in this range is commonly reported and often stems from incomplete reaction or purification losses.[1] The key is careful control of stoichiometry and reaction conditions.
-
Stoichiometry: Ensure you are using at least one full equivalent of the oxidizing agent, typically 3-chloroperoxybenzoic acid (m-CPBA). First, the starting 4-bromopyridine hydrochloride must be neutralized to its free base form using a tertiary amine like triethylamine (TEA). Use a slight excess of TEA (1.05-1.1 equivalents) to ensure complete neutralization without making the solution overly basic, which can promote side reactions.[1]
-
Temperature Control: The reaction is exothermic. Add the m-CPBA in portions to the solution of 4-bromopyridine in a solvent like dichloromethane (DCM) while maintaining the temperature at 0-5 °C with an ice bath. Allowing the temperature to rise can lead to degradation of the product.
-
Workup: The workup is critical. Quench the reaction by washing with a saturated sodium thiosulfate solution to destroy excess peroxide, followed by a wash with saturated sodium bicarbonate to remove 3-chlorobenzoic acid. Multiple extractions are necessary to recover the polar N-oxide product from the aqueous layer.
Q2: The cyanation of 4-bromopyridine 1-oxide is sluggish and gives significant amounts of starting material back. What are the most critical parameters?
A2: This step relies on activating the pyridine ring for nucleophilic aromatic substitution. The N-oxide functionality makes the C2 and C6 positions electron-deficient and thus susceptible to attack by the cyanide nucleophile.[2]
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is highly effective and generally preferred for this reaction.[1] It is less hazardous than other cyanide sources and the trimethylsilyl group acts as a Lewis acid, further activating the N-oxide.
-
Activation & Solvent: The reaction is typically performed in a polar aprotic solvent like acetonitrile at elevated temperatures (e.g., 110 °C).[1] The presence of a non-nucleophilic base like triethylamine is also crucial.
-
Moisture Control: This reaction is highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze TMSCN and deactivate the reagents.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, it may be due to reagent degradation. Ensure you are using fresh, high-quality TMSCN.
Part 2: The Critical Reduction of 4-Bromo-2-cyanopyridine
This is the most frequent source of significant yield loss. The primary challenge is the undesired side reaction of hydrodebromination, where the bromine atom is replaced by a hydrogen atom.
Q3: During the catalytic hydrogenation of 4-bromo-2-cyanopyridine, I'm observing a significant amount of the debrominated byproduct. How can I prevent this?
A3: Hydrodebromination is a well-known side reaction when hydrogenating aryl halides with catalysts like Palladium on Carbon (Pd/C).[3] The C-Br bond is susceptible to hydrogenolysis under these conditions. Suppressing this side reaction is paramount for achieving a high yield.
The primary solution is to modify the reaction conditions to be less aggressive towards the C-Br bond.
-
Catalyst Choice: Palladium is often too active and promotes debromination. Consider using alternative catalysts that are known to be less prone to causing hydrogenolysis. Raney Nickel is a common and effective alternative. Platinum-based catalysts (e.g., PtO₂) can also be used but may require more careful optimization.
-
Acidic Additives: Performing the hydrogenation in an acidic medium can significantly suppress debromination. The protonated pyridine ring is less susceptible to hydrogenolysis. Adding a strong acid like HCl (often as an ethanolic or methanolic solution) is a standard technique. This also has the benefit of producing the desired hydrochloride salt in situ.
-
Temperature and Pressure: Use the mildest conditions possible. Start with low hydrogen pressure (e.g., 50 psi or even balloon pressure) and room temperature. Only increase temperature and pressure if the reaction is too slow. High temperatures and pressures will accelerate the rate of debromination.
The following troubleshooting diagram and table summarize the optimization strategy:
Caption: Troubleshooting workflow for the nitrile reduction step.
| Parameter | Standard Condition (High Debromination Risk) | Recommended Optimized Condition (Low Debromination Risk) | Rationale |
| Catalyst | 10% Pd/C | Raney Nickel or 5% Pt/C | Pd is highly active for hydrogenolysis of C-Br bonds. Ra-Ni is generally less aggressive. |
| Solvent | Methanol / Ethanol | Methanol / Ethanol | Protic solvents are standard for this type of reduction. |
| Additive | None or Triethylamine | 1.1 - 1.5 eq. HCl (ethanolic/methanolic) | Protonation of the pyridine nitrogen deactivates the ring towards hydrogenolysis. |
| H₂ Pressure | High (>100 psi) | Low (50 psi or balloon) | Lower pressure disfavors the undesired side reaction. |
| Temperature | > 40 °C | Room Temperature (20-25 °C) | Higher temperatures provide more energy to overcome the activation barrier for debromination. |
Q4: Are there non-catalytic methods to reduce the nitrile without affecting the bromine?
A4: Yes, chemical reducing agents can be an excellent alternative if catalytic hydrogenation proves problematic.
-
Borane Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are effective at reducing nitriles to primary amines. These reagents typically do not reduce aryl halides, making them a good choice for this substrate. The reaction is usually performed in THF at room temperature or with gentle heating.
-
Sodium Borohydride with Additives: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced with additives. A common system is NaBH₄ in the presence of cobalt(II) chloride (CoCl₂) in methanol. This in-situ generated cobalt boride species is a powerful yet often selective reducing agent.
Part 3: Product Isolation and Purification
Q5: After reduction and workup, my free-base product is an unstable, dark-colored oil. Is this normal?
A5: Yes, this is a common observation. The free-base (4-Bromopyridin-2-yl)methanamine can be unstable and prone to oxidation or self-oligomerization, leading to discoloration.[4] It is highly recommended to convert it to the more stable hydrochloride salt immediately after workup and without attempting to purify the free base by distillation.
Q6: I'm having trouble crystallizing the final hydrochloride salt. It remains a gummy solid or oil. What are the best practices for isolation?
A6: This issue typically points to impurities, most often residual solvent or byproducts from the reaction.
-
Purity of the Free Base: Before salt formation, ensure the free base solution is as clean as possible. After quenching the reduction, extract the product into an organic solvent (like Ethyl Acetate or DCM), wash thoroughly with brine to remove inorganic salts, and dry completely over anhydrous sodium sulfate or magnesium sulfate.
-
Salt Formation Procedure:
-
Filter the dried organic solution containing the free base to remove the drying agent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether, or 4M HCl in 1,4-dioxane) dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate as a solid. If it oils out, try adding a non-polar co-solvent like heptane or hexane to induce precipitation.
-
-
Recrystallization: If the initial precipitate is impure, it can be recrystallized. A common solvent system for recrystallizing amine hydrochlorides is a mixture of a polar solvent in which it is soluble at high temperature (like ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether or ethyl acetate). Dissolve the crude salt in a minimum amount of hot alcohol and then slowly add the ether until turbidity persists. Allow to cool slowly to obtain pure crystals.
Optimized Experimental Protocol (Hydrogenation Method)
This protocol incorporates the troubleshooting advice for maximizing yield and purity.
Step 1: Reduction of 4-Bromo-2-cyanopyridine
-
To a hydrogenation vessel, add 4-bromo-2-cyanopyridine (1.0 eq) and methanol (10-15 mL per gram of starting material).
-
Add Raney Nickel (approx. 10-20% by weight, washed with methanol) to the solution.
-
Cool the mixture to 0-5 °C and slowly add a 4M solution of HCl in 1,4-dioxane (1.1 eq).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction at room temperature (20-25 °C) and monitor the uptake of hydrogen. The reaction progress can be checked by TLC or LC-MS after 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Step 2: Workup and Salt Isolation
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude solid or oil.
-
Dissolve the crude residue in a minimal amount of hot isopropanol.
-
With stirring, slowly add diethyl ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[5]
By implementing these expert-driven strategies and understanding the chemical principles behind them, you can effectively troubleshoot the synthesis of this compound, leading to significant improvements in both yield and purity.
References
Technical Support Center: Purification of (4-Bromopyridin-2-yl)methanamine Hydrochloride
Welcome to the technical support guide for (4-Bromopyridin-2-yl)methanamine hydrochloride (CAS No. 1001414-95-4). As a pivotal building block in medicinal chemistry and drug development, its purity is critical for the success of downstream applications. This guide is designed for researchers and chemists, providing expert insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during the purification of this compound.
The inherent properties of this molecule—a basic pyridine ring, a primary amine, and its formulation as a hydrochloride salt—present unique purification challenges. This document will navigate these complexities, ensuring you can achieve the desired purity for your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound salt poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?
A1: This is expected behavior. As a hydrochloride salt, the molecule is ionic. This high polarity makes it readily soluble in polar protic solvents like water, methanol, or ethanol, but largely insoluble in less polar organic solvents. For reactions or chromatographic purification requiring solubility in organic media, the salt must first be neutralized to its free base form, (4-Bromopyridin-2-yl)methanamine (CAS No. 865156-50-9).[1]
Q2: My starting material is a tan or brownish solid. Is it degraded? How can I address discoloration?
A2: Discoloration often indicates the presence of minor impurities or degradation products, a common issue with pyridine derivatives.[2] While it may not always inhibit a reaction, it is best practice to purify the material. Recrystallization is often sufficient to remove color. For persistent coloration, adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb the colored impurities.[3]
Q3: What are the optimal storage conditions for purified this compound?
A3: Pyridine compounds can be hygroscopic, meaning they readily absorb moisture from the air.[2] To maintain purity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][4]
Q4: Can I perform silica gel column chromatography directly on the hydrochloride salt?
A4: It is strongly discouraged. The salt's poor solubility in typical chromatographic eluents and its strong, ionic interaction with the acidic silanol groups on the silica surface would result in very poor separation, significant peak tailing, and likely irreversible adsorption to the column.[5] Chromatography should always be performed on the more soluble and less polar free base.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during purification workflows.
Issue Cluster 1: Recrystallization Failures
Symptom: My compound "oils out" of the solution instead of forming solid crystals.
-
Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point or when impurities are present that act as a eutectic solvent.[6]
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level slightly.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.
-
Symptom: No crystals form, even after the solution has cooled completely.
-
Causality: The solution is not sufficiently supersaturated, meaning too much solvent was used initially.[6]
-
Solution (in order of preference):
-
Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus to create microscopic imperfections that serve as nucleation sites.[6]
-
Seed Crystals: If available, add a single, tiny crystal of the pure compound to initiate crystallization.[6]
-
Reduce Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility.[6]
-
Concentrate: Gently evaporate a portion of the solvent under reduced pressure and allow the solution to cool again.[6]
-
Issue Cluster 2: Column Chromatography Challenges (of the Free Base)
Symptom: I observe severe peak tailing during TLC analysis or column chromatography.
-
Causality: The basic nitrogen atoms on the pyridine ring and the primary amine interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in tailing.[5]
-
Solution:
-
Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (typically 0.5-1%), to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to pass through unimpeded.[5]
-
Neutralized Silica: Use silica gel that has been pre-treated or "neutralized" with a base.[5]
-
Symptom: My yield is very low, and I suspect the compound is decomposing on the column.
-
Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[5]
-
Solution:
-
Use a Milder Stationary Phase: Consider using neutral alumina instead of silica gel.[5]
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and elute immediately.
-
Gentle Solvent Removal: Use moderate temperatures and reduced pressure when evaporating fractions to prevent thermal degradation.[5]
-
Troubleshooting Decision Tree for Recrystallization
Caption: A troubleshooting decision tree for the recrystallization process.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for moderately impure material (>90%) where the primary goal is to remove minor impurities and improve crystallinity.
1. Solvent System Screening:
- Objective: Find a solvent or solvent pair that dissolves the compound when hot but not when cold.
- Procedure: In separate test tubes, test the solubility of ~20 mg of the crude HCl salt in ~0.5 mL of various polar solvents (e.g., ethanol, methanol, isopropanol, water). Heat the soluble samples and then cool them in an ice bath to observe crystallization. A mixed solvent system, such as ethanol/water, is often effective.[6]
2. Step-by-Step Recrystallization:
- Place the crude this compound into an Erlenmeyer flask.
- Add the chosen solvent (e.g., 95% ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
- (Optional: Decolorization) If the solution is colored, cool it slightly below the boiling point and add a very small amount of activated charcoal. Swirl and heat for 2-3 minutes.[3]
- (Optional: Hot Filtration) If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
- Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
- Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: High-Purity Purification via Chromatography
This multi-step protocol is the method of choice for highly impure samples or when the highest possible purity is required. It involves converting the salt to the free base, purifying by column chromatography, and then re-forming the pure salt.
Workflow for High-Purity Purification
Caption: The complete workflow for high-purity purification.
Step-by-Step Methodology:
A. Conversion to Free Base:
-
Dissolve the crude HCl salt in a minimal amount of water.
-
Add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Cool the biphasic mixture in an ice bath and slowly add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
B. Silica Gel Column Chromatography:
-
Prepare a silica gel column equilibrated with the starting eluent (e.g., 20% ethyl acetate in hexanes + 1% triethylamine).
-
Dissolve the crude free base in a minimum amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (always containing 1% triethylamine).
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
C. Re-formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl (e.g., 2.0 M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.
-
The pure hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under high vacuum.
Data Summary Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/System | Rationale & Use Case |
|---|---|---|
| Recrystallization | Ethanol / Water | Good for creating a wide polarity range. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[6] |
| Isopropanol | A single solvent that often provides the necessary solubility difference between hot and cold for polar salts. | |
| Column Chromatography | Ethyl Acetate / Hexanes + 1% Et₃N | Standard mobile phase for moderately polar compounds. The triethylamine is critical to prevent peak tailing.[5] |
| | Dichloromethane / Methanol + 1% Et₃N | Used for more polar compounds that do not elute with Ethyl Acetate/Hexanes. Start with a low percentage of methanol and increase gradually. |
Table 2: Analytical Parameters for Purity Assessment
| Analytical Technique | Parameter | Expected Result for Pure Compound |
|---|---|---|
| ¹H NMR | Spectrum | Clean, sharp peaks corresponding to the structure with correct integration. Absence of solvent or impurity peaks. |
| LC-MS | Purity | Single major peak at the expected retention time with the correct mass-to-charge ratio (m/z). Purity typically >98%. |
| Melting Point | Range | A sharp melting point range. Broad ranges often indicate impurities. |
References
common side products in the synthesis of substituted pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during pyridine synthesis. Drawing from established chemical principles and field-proven insights, this resource aims to help you navigate the complexities of pyridine synthesis and optimize your experimental outcomes.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Its synthesis, while conceptually straightforward, is often plagued by the formation of side products that can complicate purification and significantly reduce yields. This guide provides a structured approach to understanding and mitigating these common issues, focusing on the causality behind experimental choices to ensure method robustness.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered in common pyridine syntheses in a question-and-answer format.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are then oxidized to pyridines.[1][2]
Question 1: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a common problem and can often be attributed to several factors:
-
Incomplete Oxidation: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires an oxidation step to form the aromatic pyridine ring.[1][2] Incomplete oxidation is a frequent cause of low yields.[3]
-
Troubleshooting:
-
Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, CrO₃, and KMnO₄.[3]
-
For milder conditions, consider using iodine in refluxing methanol.[3] However, be aware that harsh oxidants can sometimes lead to the formation of side products.[4]
-
Monitor the reaction progress using TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[3]
-
-
-
Suboptimal Reaction Conditions: Traditional methods often involve refluxing in ethanol, which can be inefficient and lead to long reaction times.[3]
-
Troubleshooting:
-
Explore alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields to over 90%.[3]
-
Employing solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at 90°C can also result in high yields (up to 95%) and shorter reaction times.[3]
-
-
-
Formation of Side Products: The formation of byproducts can consume starting materials, thus lowering the yield of the desired pyridine.[3]
-
Troubleshooting:
-
Bohlmann-Rahtz Pyridine Synthesis
This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine.[5][6]
Question 2: I am observing unexpected byproducts in my Bohlmann-Rahtz synthesis. What could be the issue?
Answer: The Bohlmann-Rahtz synthesis is versatile but can be hampered by the high temperatures required for the cyclodehydration step, which can lead to side reactions.[5]
-
High-Temperature Side Reactions: The heat-induced E/Z isomerization and subsequent cyclodehydration are critical steps.[5][6] However, high temperatures can promote undesired pathways.
-
Troubleshooting:
-
The use of acid catalysis can significantly lower the temperature required for cyclodehydration.[5] Acetic acid, Amberlyst-15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) have been shown to be effective catalysts.[7]
-
For enamines that are difficult to synthesize or handle, they can be generated in situ by including ammonium acetate in the reaction mixture.[7]
-
-
Kröhnke Pyridine Synthesis
This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source to generate highly functionalized pyridines.[8][9]
Question 3: My Kröhnke synthesis is not proceeding as expected, and I'm getting a mixture of products. What should I investigate?
Answer: The Kröhnke synthesis is generally high-yielding, but issues can arise from the stability of intermediates and the reaction conditions.
-
Intermediate Stability: The reaction proceeds through a 1,5-dicarbonyl intermediate that is typically not isolated.[8]
-
Troubleshooting:
-
Ensure that the Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound is efficient. The choice of base to form the ylide can be critical. Ammonium acetate is commonly used and also serves as the ammonia source for the subsequent cyclization.[10]
-
-
-
Reaction Conditions: While the reaction is often performed under mild conditions, the specific substrates may require optimization.
-
Troubleshooting:
-
For some substrates, a one-pot method where the aryl aldehyde is reacted with two equivalents of a 2-acetylpyridine in the presence of an ammonia source can be a cleaner and more efficient alternative.[8]
-
-
Chichibabin Amination Reaction
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide.[11]
Question 4: My Chichibabin reaction is producing a significant amount of a dimeric byproduct. How can I favor the desired amination?
Answer: Dimerization is a known side reaction in the Chichibabin amination.[11]
-
Dimerization: This side reaction can become dominant under certain conditions. For example, when 4-tert-butylpyridine is heated in xylene with sodium amide, the dimer can be the major product.[11]
-
Troubleshooting:
-
The reaction conditions, including solvent and temperature, play a crucial role. The direct amination of pyridine with sodium amide is often carried out in liquid ammonia or an aprotic solvent like xylene.[11]
-
The basicity of the reaction medium is a key factor. The ideal pKa range for the substrate is 5-8.[11] The reaction proceeds faster under more basic conditions, but only up to a point, as excessive electron density on the α-carbon can decrease its electrophilicity.[11]
-
-
-
Regioisomer Formation: While the 2-position is the primary site of amination, the formation of 4-isomers can occur, particularly with electron-withdrawing substituents on the pyridine ring.[12]
-
Troubleshooting:
-
Careful control of reaction conditions and the use of modern variants of the reaction, such as those employing NaH-iodide composites for room-temperature amination, can enhance selectivity.[12]
-
-
Part 2: Common Side Products and Mitigation Strategies
This section provides a summary of common side products and general strategies to minimize their formation.
| Side Product | Common Cause | Mitigation Strategy |
| Incomplete Oxidation Products (e.g., Dihydropyridines) | Insufficient or ineffective oxidizing agent in Hantzsch synthesis.[3] | Use a more potent oxidizing agent (e.g., HNO₃, KMnO₄) or milder, more efficient methods (e.g., iodine in methanol).[1][3] Monitor reaction completion by TLC/LC-MS. |
| Regioisomers | Lack of regioselectivity in nucleophilic additions or functionalization.[13][14] | Utilize directing groups on the pyridine ring.[14] Optimize reaction conditions (e.g., choice of nucleophile, acylating agent) based on the Hard/Soft Acid/Base (HSAB) principle.[13] |
| Dimerization Products | Side reaction in Chichibabin amination, especially with certain substrates and conditions.[11] | Optimize solvent, temperature, and basicity. Consider using liquid ammonia as a solvent.[11] |
| Over-alkylation/Over-amination | Reaction of the product with the alkylating/aminating agent. | Use a stoichiometric amount of the reagent. For alkylation, consider using a blocking group to control regioselectivity.[15] |
| Polymerization/Tar Formation | Harsh reaction conditions (e.g., high temperatures, strong acids/bases). | Employ milder reaction conditions. Use catalysts to lower activation energy and reaction temperature.[5][7] |
| Self-Condensation Products | Side reaction in syntheses involving carbonyl compounds, such as the Guareschi-Thorpe condensation.[16] | Carefully control reaction temperature and stoichiometry of reactants. |
Part 3: Experimental Protocols & Visualizations
General Protocol for a Catalyzed Hantzsch-Type Synthesis
This protocol is an example of an optimized procedure to improve yields and reduce side products.
-
Reaction Setup: In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst and Solvent: Add the catalyst (e.g., Amberlyst-15) and a suitable solvent (e.g., chloroform or toluene).[3]
-
Reaction: Stir the mixture at the optimized temperature (e.g., 50°C).[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration and wash it with a small amount of the solvent.[3]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3][4]
Visualizing Reaction Pathways
The following diagrams illustrate the general logic of troubleshooting common issues in pyridine synthesis.
Caption: Troubleshooting logic for low yields in Hantzsch synthesis.
Caption: General strategies for mitigating common side products.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Kröhnke Pyridine Synthesis [drugfuture.com]
- 10. benchchem.com [benchchem.com]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions with Bromopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The inherent electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, can present unique challenges not typically encountered with standard aryl bromides.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common experimental hurdles. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions to optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is resulting in a low or non-existent yield. What are the likely causes and how can I improve it?
Answer: Low conversion is a frequent challenge in Suzuki couplings with bromopyridines and can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction parameters.[1][2]
Causality and Strategic Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] This is particularly problematic with unprotected aminopyridines.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can sterically shield the palladium center, preventing coordination with the pyridine nitrogen and promoting the desired oxidative addition.[1]
-
-
Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyridine ring should be susceptible to oxidative addition, other factors can impede this crucial step.[1]
-
Solution: Ensure your palladium source is in the active Pd(0) state. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[3] Alternatively, ensure efficient in-situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful reaction.[1]
-
Solution: A systematic screen of these parameters is often necessary. A good starting point for solvent systems is a mixture of an organic solvent and water (e.g., 4:1 or 5:1 dioxane/water or THF/water), which aids in dissolving the inorganic base.[4] For the base, stronger bases like K₃PO₄ are often effective for less reactive substrates.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Issue 2: Significant Byproduct Formation
Question: I am observing significant byproducts, such as homocoupling of my boronic acid and/or debromination of my bromopyridine. How can I minimize these side reactions?
Answer: The formation of byproducts is a common issue that can complicate purification and reduce the yield of your desired product. Understanding the mechanisms behind these side reactions is key to mitigating them.
Causality and Strategic Solutions:
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen in the reaction mixture.[2]
-
Solution: Rigorous degassing of all solvents and the reaction vessel is crucial.[2][3] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[2] Maintaining a positive pressure of inert gas throughout the reaction is also essential.[2]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and is particularly prevalent with aqueous bases.[2] Heteroaryl boronic acids are especially susceptible to this side reaction.
-
Solution:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[2][5]
-
Anhydrous Conditions: If feasible for your specific reaction, eliminating water can suppress protodeboronation.[5]
-
Weaker Base: A milder base may slow the rate of this side reaction.[5]
-
-
-
Dehalogenation (Protodebromination): This is the replacement of the bromine atom on your pyridine with a hydrogen atom.[4] It can be caused by trace palladium hydride species.[3]
-
Solution:
-
Optimize Reaction Rate: Solvents that promote a faster cross-coupling reaction can often minimize protodebromination by outcompeting this side reaction.[4]
-
Screen Bases and Solvents: A careful selection of the base and solvent system can help mitigate this issue.[3]
-
Avoid Hydride Sources: Ensure that your solvents are not a source of hydrides.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for Suzuki coupling with bromopyridines?
A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging substrates like bromopyridines, systems with bulky, electron-rich phosphine ligands are generally preferred to overcome catalyst inhibition by the pyridine nitrogen.[1][2]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 2-4 (ligand), 1-2 (Pd) | Highly effective for heteroaryl halides, promoting oxidative addition and stabilizing the catalyst.[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 3 (ligand), 1.5 (Pd) | A robust system for many Suzuki couplings. |
| Pd(PPh₃)₄ | None | 2-5 | A standard, air-sensitive Pd(0) catalyst. Can be effective for less challenging substrates.[3][6] |
| PdCl₂(dppf) | None | 3-5 | Often used for a wide range of Suzuki couplings, though may require optimization for pyridines.[3][7] |
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose?
A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] The choice of base can significantly impact the reaction outcome.
| Base | Equivalents | Common Solvent(s) | Strength/Notes |
| K₃PO₄ | 2-3 | THF/H₂O, Dioxane | A strong base, often very effective for less reactive substrates.[2][6] |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O | A common, moderately strong base suitable for many applications.[3][9] |
| Cs₂CO₃ | 2-3 | Dioxane | Often provides higher yields but is more expensive.[2] |
| Na₂CO₃ | 2-3 | DMF, Toluene/H₂O | A versatile and cost-effective base.[2][10] |
Q3: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?
A3: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere is critical to prevent catalyst deactivation and minimize side reactions like homocoupling.[2][4]
Experimental Protocol: General Procedure for Suzuki Coupling of Bromopyridines
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
stability and storage conditions for (4-Bromopyridin-2-yl)methanamine hydrochloride
An Application Scientist's Guide to (4-Bromopyridin-2-yl)methanamine hydrochloride: Stability and Storage
Welcome to the Technical Support Center for this compound (CAS No. 1001414-95-4 / 1779128-18-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to ensure the stability and integrity of your compound, leading to more reproducible and successful experimental outcomes.
This document moves beyond standard safety data sheets to address the practical challenges and questions that arise in a laboratory setting. We will explore the nuances of storage, handling, and troubleshooting common issues encountered with this and related aminopyridine hydrochlorides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximal stability, the compound should be stored in a refrigerator, under an inert atmosphere (argon or nitrogen), and protected from light. It is critical to ensure the container is tightly sealed to prevent moisture ingress.[1]
Q2: Is this compound sensitive to air and moisture?
A2: Yes. Like many amine hydrochloride salts, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Exposure to air can also lead to gradual oxidation over time, often indicated by a change in color. Therefore, minimizing atmospheric exposure is crucial.
Q3: How should I properly handle the compound upon receiving it and before use?
A3: Always handle the compound in a well-ventilated area or a chemical fume hood.[3][4] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Because the compound is a powder, care should be taken to avoid generating dust, which can be harmful if inhaled.[1][3]
Q4: What are the primary signs of compound degradation?
A4: The most common visual indicator of degradation is a change in physical appearance, such as discoloration (e.g., from off-white to yellow or brown) or clumping of the solid due to moisture absorption. Analytically, degradation may appear as new, unexpected peaks in LC-MS or NMR spectra.
Q5: What classes of chemicals are incompatible with this reagent?
A5: This compound should not be stored or mixed with strong oxidizing agents, strong bases, strong acids, acid chlorides, or acid anhydrides.[2][5][6] Strong bases will deprotonate the hydrochloride salt, generating the free amine which may have different stability and reactivity profiles.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Problem 1: My analytical data (NMR, LC-MS) is inconsistent, even for samples from the same bottle. What could be the cause?
-
Root Cause Analysis: The most likely culprit is moisture absorption. This compound is hygroscopic.[2] When the compound absorbs water, the total mass weighed is no longer purely the active compound, leading to errors in concentration. In ¹H NMR, absorbed water can cause a broad peak and may exchange with the amine protons, leading to peak broadening or shifts.
-
Preventative Workflow:
Caption: Workflow for handling a hygroscopic compound.
-
Corrective Action: Before weighing, place a small amount of the compound in a vacuum desiccator for several hours to remove absorbed water. Handle the dried compound quickly and in a low-humidity environment if possible.
Problem 2: My reaction is giving low yields and producing a complex mixture of byproducts.
-
Root Cause Analysis: This often points to a chemical incompatibility or compound degradation under the reaction conditions. For instance, using a strong base like sodium hydroxide could not only neutralize the HCl salt but also potentially promote side reactions on the bromopyridine ring, especially at elevated temperatures. The compound is also incompatible with strong oxidizing agents.[5][6]
-
Troubleshooting Steps:
-
Review Reagents: Cross-reference all reagents and solvents against the incompatibility list provided in the table below.
-
Control the Atmosphere: If the reaction is run at elevated temperatures or for an extended period, ensure it is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Analyze Starting Material: Before starting the reaction, run a quality control check (e.g., ¹H NMR or LC-MS) on your this compound to ensure it has not degraded during storage.
Table 1: Chemical Incompatibility Profile
-
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to uncontrolled oxidation of the amine or pyridine ring, potentially causing violent reactions.[5] |
| Strong Bases | NaOH, KOH, t-BuOK | Deprotonates the hydrochloride salt to the free base, which may have lower stability and a different reactivity profile.[2] |
| Strong Acids / Anhydrides | H₂SO₄, Acetic Anhydride | Can cause unwanted side reactions or degradation.[6] |
Problem 3: The solid, which was originally off-white, has turned noticeably yellow.
-
Root Cause Analysis: This color change is a classic sign of oxidative degradation, likely caused by prolonged exposure to air (oxygen) and potentially accelerated by light. While the compound is stable under recommended conditions, slow decomposition can occur with improper storage.[3][5]
-
Potential Degradation Pathway:
Caption: Factors leading to compound degradation.
-
Solution: While the yellowed material may still be usable for some applications, its purity is compromised. It is highly recommended to use a fresh, un-degraded lot for sensitive applications. To prevent this, always store the compound in an amber vial inside a sealed container that has been purged with an inert gas.
Section 3: Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol ensures the long-term stability and integrity of the compound.
| Step | Action | Rationale |
| 1 | Receiving | Upon receipt, inspect the container seal for integrity. Immediately place the compound in a refrigerator (+2 to +8 °C).[1] |
| 2 | Preparation for Use | Transfer the sealed container to a desiccator and allow it to warm to ambient temperature for at least 30-60 minutes. |
| 3 | Dispensing | In a fume hood, briefly open the container and quickly weigh the desired amount of solid into a separate, tared vessel. |
| 4 | Resealing | Before resealing the main container, flush the headspace with a gentle stream of inert gas (N₂ or Ar). |
| 5 | Returning to Storage | Tightly close the container, wrap the cap with paraffin film for an extra seal, and promptly return it to the refrigerator. |
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: Use only anhydrous, high-purity solvents. Protic solvents like methanol or water are acceptable if the solution is to be used immediately, but for storage, aprotic solvents like DMSO or DMF are generally preferred.
-
Procedure:
-
Dry the required glassware (e.g., volumetric flask) in an oven and cool under a stream of inert gas or in a desiccator.
-
Add the weighed this compound to the flask.
-
Using a syringe, add the desired volume of anhydrous solvent.
-
If necessary, gently warm or sonicate the solution to ensure complete dissolution.
-
Store the solution in a tightly sealed vial with a PTFE-lined cap, under an inert atmosphere, and in a freezer (-20 °C) for short to medium-term storage. Protect from light.
-
References
Technical Support Center: Troubleshooting Crystallization of Pyridine Hydrochloride Salts
Welcome to the technical support center for the crystallization of pyridine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the crystallization of these important compounds. Pyridine hydrochloride salts are common in pharmaceutical development, and achieving a crystalline solid with the desired purity, yield, and physical properties is a critical step.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may face in the laboratory.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose and solve common problems encountered during the crystallization of pyridine hydrochloride salts.
Issue 1: Oiling Out or Formation of a Liquid Phase Instead of Crystals
You observe the formation of a viscous liquid, oil, or a separate liquid phase instead of solid crystals upon cooling or addition of an antisolvent.
This phenomenon, known as "oiling out" or liquid-liquid phase separation, is a common challenge in the crystallization of small molecule compounds.[3][4] It occurs when the solute separates from the solution as a supersaturated liquid phase rather than a crystalline solid.[4][5]
Root Causes and Solutions:
-
High Supersaturation: Rapid cooling or the fast addition of an antisolvent can create a level of supersaturation that is too high, kinetically favoring the formation of an oil over the more ordered crystal lattice.[4][5]
-
Solvent System: The chosen solvent or solvent/antisolvent system may not be optimal. Oiling out can occur when the boiling point of the solvent is higher than the melting point of the compound.[7]
-
Solution: Experiment with different solvent systems. A good starting point is to use a solvent in which the pyridine hydrochloride salt has moderate solubility at elevated temperatures and low solubility at room temperature or below. For pyridine hydrochloride, polar solvents like ethanol or water are often good choices for dissolution, while less polar solvents like diethyl ether or ethyl acetate can be effective antisolvents.[8][9]
-
-
Impurities: The presence of impurities can disrupt the crystallization process and promote oiling out.[7][10][11] Impurities can interfere with the formation of the crystal lattice by adsorbing to the crystal surface or by altering the solubility of the main compound.[10][11]
-
Solution: Ensure the starting material is of high purity. If impurities are suspected, consider a pre-purification step such as column chromatography or treatment with activated carbon to remove colored impurities.[12]
-
-
Temperature: The temperature at which crystallization is initiated can be critical.
-
Solution: Try initiating crystallization at a slightly higher temperature. This can sometimes be achieved by adding a seed crystal to the supersaturated solution at a temperature where it is just on the verge of becoming saturated.
-
Experimental Protocol: Overcoming Oiling Out with a Modified Antisolvent Addition
-
Dissolve the pyridine hydrochloride salt in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature.
-
Cool the solution slowly to a temperature just above the point where oiling out was previously observed.
-
Begin the slow, dropwise addition of a pre-cooled antisolvent (e.g., diethyl ether) with vigorous stirring.
-
If oiling persists, slightly increase the temperature of the solution and continue the slow addition of the antisolvent.
-
Once turbidity (cloudiness) is observed, indicating the onset of nucleation, stop the addition of the antisolvent and allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 0-5 °C) to maximize yield.[12]
Issue 2: No Crystals Form Upon Cooling
The solution remains clear even after prolonged cooling, and no solid precipitates.
This is a common and often frustrating issue, typically indicating that the solution is not sufficiently supersaturated.[13]
Root Causes and Solutions:
-
Insufficient Concentration: The concentration of the pyridine hydrochloride salt in the solution may be too low to achieve supersaturation upon cooling.
-
Solution: Reduce the volume of the solvent by evaporation. Gently heating the solution or placing it under a stream of inert gas can help to remove excess solvent and increase the concentration.[13] Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid crystallization and impurity entrapment.[6]
-
-
High Solubility at Low Temperatures: The chosen solvent may be too good at dissolving the salt, even at lower temperatures.
-
Solution: Introduce an antisolvent. An antisolvent is a solvent in which the compound is poorly soluble.[14][15] Adding an antisolvent to the solution will decrease the overall solubility of the pyridine hydrochloride salt and induce crystallization.[14] Common antisolvents for polar salts include ethers, esters, and hydrocarbons.
-
-
Lack of Nucleation Sites: Crystal formation requires nucleation, the initial formation of a small, stable crystalline entity. Sometimes, a supersaturated solution can be stable for a long time if there are no nucleation sites.
-
Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[13]
-
Solution 2: Seeding: If you have a few crystals of the pure compound, add one or two to the cooled solution. These "seed crystals" will act as templates for further crystal growth.[13]
-
Issue 3: Poor Crystal Quality (e.g., small needles, amorphous powder)
The resulting solid is not well-defined, crystalline material, but rather a fine powder, small needles, or an amorphous solid.
The morphology and size of the crystals are important for downstream processing, such as filtration and drying, and can also impact the drug's bioavailability.[16]
Root Causes and Solutions:
-
Rapid Crystallization: If crystallization occurs too quickly, the molecules do not have enough time to arrange themselves into a well-ordered crystal lattice, leading to the formation of small or poorly formed crystals.[6]
-
Solution: Slow down the crystallization process. This can be achieved by using a more dilute solution, cooling the solution more slowly, or using a solvent system where the solubility changes more gradually with temperature.
-
-
Agitation: The rate and type of stirring can influence crystal size and morphology.
-
Solution: Optimize the stirring rate. In some cases, gentle agitation is sufficient to keep the solution homogeneous without causing excessive secondary nucleation (the formation of new crystals from existing ones), which can lead to a smaller particle size. In other cases, a period of no stirring after nucleation can promote the growth of larger crystals.
-
-
Impurities: As mentioned previously, impurities can inhibit crystal growth on certain faces, leading to changes in crystal habit (the external shape of the crystal).[10][11][17]
-
Solution: Ensure the purity of your material. Structurally related impurities are particularly known to affect polymorphic outcomes and crystal morphology.[10]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for pyridine hydrochloride salt crystallization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of pyridine hydrochloride to consider for crystallization?
Pyridine hydrochloride is a white to tan crystalline powder that is highly soluble in water (85 g/100 mL) and also soluble in polar organic solvents like ethanol.[1][18][19][20] It is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and crystallization behavior.[1][8][19] Its melting point is in the range of 143-147 °C.[8][18][20] Understanding these properties is crucial for selecting appropriate solvents and handling conditions.
Q2: How do I choose the right solvent for crystallizing my pyridine hydrochloride salt?
The ideal solvent should exhibit a steep solubility curve, meaning the salt is highly soluble at high temperatures and poorly soluble at low temperatures. A general rule of thumb is "like dissolves like," so polar solvents are a good starting point for the polar pyridine hydrochloride salt.[13]
| Solvent Class | Suitability for Pyridine HCl | Rationale |
| Alcohols (e.g., Ethanol, Methanol) | Good (as primary solvent) | Pyridine hydrochloride is soluble in these polar protic solvents, especially when heated.[18][20] |
| Water | Good (as primary solvent) | High solubility, but can be problematic if an anhydrous form is desired.[18][21] |
| Ketones (e.g., Acetone) | Moderate (can be antisolvent) | Lower polarity than alcohols, may be used as an antisolvent. |
| Esters (e.g., Ethyl Acetate) | Good (as antisolvent) | Often used as an antisolvent to precipitate the salt from a more polar solvent.[8] |
| Ethers (e.g., Diethyl Ether) | Good (as antisolvent) | A common choice for precipitating hydrochloride salts from solution.[9][21] |
| Hydrocarbons (e.g., Hexane, Toluene) | Poor (as primary solvent), Good (as antisolvent) | Pyridine hydrochloride has very low solubility in these nonpolar solvents. |
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of your pyridine hydrochloride salt into several small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature.
-
For solvents in which the salt is poorly soluble at room temperature, heat the test tube gently to see if the solid dissolves.
-
Allow the heated solutions to cool to room temperature and then in an ice bath to observe for crystal formation.
-
For solvents in which the salt is soluble at room temperature, try adding an antisolvent dropwise to see if precipitation occurs.
Q3: Can impurities from the synthesis affect my crystallization?
Absolutely. Even small amounts of impurities can have a significant impact on the crystallization process.[10][11][16] Structurally similar impurities can be incorporated into the crystal lattice, forming solid solutions and affecting the purity of the final product.[10][22][23] Impurities can also influence the polymorphic form of the crystals, their size, and shape.[10]
Q4: What is the role of pH in the crystallization of pyridine hydrochloride salts?
The pH of the solution can be critical, especially when crystallizing from aqueous solutions. Pyridine hydrochloride is the salt of a weak base (pyridine) and a strong acid (HCl). The pH of the solution will affect the equilibrium between the protonated pyridinium cation and the free pyridine base. A more acidic pH will favor the salt form. However, a common ion effect can occur at very acidic pH, potentially reducing solubility.[2]
Q5: What are some alternative crystallization techniques I can try?
If traditional cooling crystallization is not effective, consider these methods:
-
Antisolvent Crystallization: This involves dissolving the salt in a "good" solvent and then adding a "poor" solvent (the antisolvent) to induce precipitation.[14][15][24] This is a powerful technique for compounds that are highly soluble in many solvents.
-
Vapor Diffusion: In this method, a concentrated solution of the pyridine hydrochloride salt is placed in a sealed container with a larger reservoir of a more volatile solvent in which the salt is less soluble.[25] Over time, the more volatile solvent will diffuse into the salt solution, reducing its solubility and promoting slow crystal growth.[25][26][27] This is often used to grow high-quality single crystals.
-
Evaporation Crystallization: This involves slowly evaporating the solvent from a solution of the salt. This method is simple but can sometimes lead to the formation of a crust of crystals at the surface of the liquid.
Crystallization Method Selection Diagram
Caption: Decision tree for selecting a crystallization method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00742E [pubs.rsc.org]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 17. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 18. chembk.com [chembk.com]
- 19. Pyridine Hydrochloride Manufacturer & Supplier in China | High Purity Pyridine HCl for Sale | Specifications, Uses & Safety Data [pipzine-chem.com]
- 20. chemodex.com [chemodex.com]
- 21. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ijcea.org [ijcea.org]
- 25. Vapor diffusion, nucleation rates and the reservoir to crystallization volume ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
This guide provides targeted troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The focus is on the critical aspect of managing exothermic reactions to ensure safety, reproducibility, and high-quality outcomes.
I. Understanding the Thermal Hazards in Pyridine Synthesis
Many common and useful pyridine synthesis methods are highly exothermic, meaning they release a significant amount of heat.[1] If not properly controlled, this heat can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[2][3] This can result in side reactions, product degradation, or even an explosion.[4][5]
Several popular pyridine syntheses are known for their exothermic nature:
-
Hantzsch Pyridine Synthesis: This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[6][7] The initial condensation steps can be particularly exothermic.[8]
-
Chichibabin Reaction: This reaction directly aminates the pyridine ring using sodium amide or potassium amide.[9][10] It often requires high temperatures, but the reaction itself can generate substantial heat.[11][12]
-
Guareschi-Thorpe Synthesis: This method involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound and is another example of a potentially exothermic multicomponent reaction.[13][14]
The following sections provide a structured approach to identifying, mitigating, and troubleshooting thermal hazards in your pyridine synthesis experiments.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common issues and provide actionable solutions.
Q1: My Hantzsch pyridine synthesis is showing a rapid, uncontrolled temperature spike after adding the reagents. What's happening and how can I control it?
A1: This is a classic sign of an uncontrolled exotherm, likely during the initial condensation phase of the reaction.[8] The Hantzsch synthesis, being a multi-component reaction, can have complex kinetics where the initial steps are highly favorable and release significant energy.[13]
Troubleshooting Steps:
-
Control Reagent Addition: Instead of adding all reagents at once, employ a semi-batch or continuous feeding approach.[8][15] Add one of the reactants, typically the aldehyde or the nitrogen source, dropwise or via a syringe pump.[16] This allows you to control the rate of reaction and, consequently, the rate of heat generation.
-
Enhance Cooling Efficiency: Ensure your reaction vessel is equipped with an adequate cooling system.[17] An ice-water bath is a standard starting point, but for highly exothermic variations, a dry ice/acetone bath or a recirculating chiller may be necessary for more precise temperature control.[16]
-
Increase Dilution: Running the reaction in a larger volume of an appropriate solvent increases the thermal mass of the mixture, which helps to absorb the heat generated.[8]
-
Lower the Reaction Temperature: If the reaction kinetics permit, starting the reaction at a lower temperature can significantly slow down the initial rate of heat evolution, giving you more control.[8]
Q2: I'm performing a Chichibabin reaction at a high temperature, and I'm observing significant charring and low yields of my desired 2-aminopyridine. What's the cause?
A2: The Chichibabin reaction is sensitive to temperature. While it often requires elevated temperatures to proceed, excessive heat can lead to decomposition of the starting material and the product, as well as side reactions like dimerization.[9] The rule of thumb is to run the reaction at the lowest temperature that still allows for good hydrogen evolution.[9]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically screen a range of lower temperatures to find the optimal balance between reaction rate and product stability.
-
Consider Milder Conditions: For sensitive substrates, traditional high-temperature conditions may be too harsh.[11] Milder variants of the Chichibabin reaction have been developed, such as using liquid ammonia at lower temperatures with potassium amide, sometimes in the presence of an oxidant like KMnO₄ to facilitate hydride elimination.[10] More recent methods even utilize NaH-iodide composites for room-temperature amination.[18]
-
Monitor for Side Reactions: Be aware of potential side reactions like dimerization, which can become significant at higher temperatures.[9] If you observe the formation of byproducts, lowering the temperature is a key strategy to improve selectivity.
Q3: When scaling up my pyridine synthesis from a 100 mL flask to a 1 L reactor, my yields have dropped significantly, and I'm seeing new impurities. Why is this happening?
A3: Scale-up introduces challenges that are often not apparent at the lab scale, primarily related to heat and mass transfer.[5][13] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to localized "hot spots" where the temperature is much higher than the bulk of the reaction mixture, promoting side reactions and impurity formation.[19]
Troubleshooting Steps:
-
Conduct a Thermal Hazard Assessment: Before scaling up, it's crucial to understand the thermal profile of your reaction.[13] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide valuable data on the heat of reaction and the potential for a thermal runaway.[8]
-
Optimize Mixing: Inadequate mixing in larger reactors can lead to localized concentration gradients and hot spots.[13][19] Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogenous mixture.
-
Re-evaluate Solvent Choice: A solvent that works well on a small scale might not be optimal for a larger reaction. Consider a solvent with a higher boiling point or better heat capacity to help manage the exotherm.[13]
-
Implement Gradual Scale-Up: Instead of a direct 10-fold increase, consider a more gradual scale-up (e.g., to a 250 mL or 500 mL vessel first). This allows you to identify and address potential issues at an intermediate scale.
III. Experimental Protocols & Data Presentation
Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis
This protocol outlines a method for synthesizing a dihydropyridine with controlled heating to manage the initial exothermic condensation.[8]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Aldehyde (e.g., benzaldehyde)
-
Ammonium carbonate
-
Ethanol (EtOH)
-
Water (H₂O)
-
Reaction vessel with stirring and temperature control (e.g., jacketed reactor)
Procedure:
-
In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), the aldehyde (20 mmol), and ammonium carbonate (40 mmol).
-
Add a 1:1 mixture of EtOH and H₂O as the solvent.
-
Begin stirring the mixture at room temperature.
-
Slowly heat the reaction mixture to 50 °C.
-
Monitor the internal temperature closely to ensure there are no rapid, uncontrolled increases.
-
Once the reaction is complete (monitored by TLC), cool the mixture.
-
The product is expected to precipitate. Add cold water to ensure complete precipitation.
-
Filter the solid product, wash with water, and dry.
Data Summary: Key Parameters for Exotherm Control
The following table summarizes critical parameters for managing exothermic reactions in common pyridine syntheses.
| Synthesis Method | Key Parameter | Recommended Action | Rationale |
| Hantzsch Synthesis | Reagent Addition | Add aldehyde or ammonia source portion-wise or via slow addition.[8][16] | Controls the rate of the initial, highly exothermic condensation step. |
| Temperature | Start at a lower temperature and slowly heat. | Reduces the initial rate of heat evolution.[8] | |
| Chichibabin Reaction | Temperature | Operate at the lowest temperature that allows for efficient reaction.[9] | Minimizes decomposition and side reactions.[9] |
| Reaction Conditions | Consider milder variants for sensitive substrates (e.g., KNH₂ in liquid NH₃).[10] | Avoids harsh high-temperature conditions that can degrade materials. | |
| Scale-Up (General) | Heat Transfer | Use a jacketed reactor with efficient cooling.[2] | A larger surface area for cooling is needed to compensate for the reduced surface-area-to-volume ratio.[4] |
| Mixing | Ensure vigorous and effective stirring.[19] | Prevents localized hot spots and concentration gradients.[13] |
IV. Visualization of Concepts
Diagram 1: Decision Workflow for Managing a Potential Exotherm
This diagram illustrates a logical workflow for assessing and mitigating the risks of an exothermic reaction.
Caption: Decision-making workflow for exothermic reaction management.
Diagram 2: Heat Flow Dynamics in a Jacketed Reactor
This diagram illustrates the balance between heat generation from the reaction and heat removal by the cooling system.
Caption: Balancing heat generation and removal in a reactor.
V. References
-
Wikipedia. Chichibabin reaction. --INVALID-LINK--
-
Best Practices for Working with Chemical Reactions in the Lab. (2025). --INVALID-LINK--
-
Safety Precautions for Handling Exothermic Reactions. Google Docs. --INVALID-LINK--
-
Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment. (2022). --INVALID-LINK--
-
BenchChem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. --INVALID-LINK--
-
Grokipedia. Chichibabin reaction. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. --INVALID-LINK--
-
Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. --INVALID-LINK--
-
ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. --INVALID-LINK--
-
Slideshare. Chichibabin Reaction. --INVALID-LINK--
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. --INVALID-LINK--
-
Practical approach to prediction and prevention of runaway reactions. --INVALID-LINK--
-
BenchChem. Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. --INVALID-LINK--
-
The protection of reactors containing exothermic reactions: an HSE view. IChemE. --INVALID-LINK--
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. --INVALID-LINK--
-
Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. --INVALID-LINK--
-
Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. --INVALID-LINK--
-
AIChE. Process Safety Beacon: Excess Cooling Can Cause a Runaway Reaction. --INVALID-LINK--
-
Wikipedia. Hantzsch pyridine synthesis. --INVALID-LINK--
-
Wikipedia. Pyridine. --INVALID-LINK--
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. --INVALID-LINK--
-
Wikipedia. Thermal runaway. --INVALID-LINK--
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. --INVALID-LINK--
-
Slideshare. Pyridine: Synthesis, reactions and medicinal uses. --INVALID-LINK--
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. --INVALID-LINK--
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. --INVALID-LINK--
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. (2023). --INVALID-LINK--
-
Thermo Fisher Scientific - US. Hantzsch Dihydropyridine Synthesis. --INVALID-LINK--
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Chichibabin Reaction | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irjet.net [irjet.net]
- 16. labproinc.com [labproinc.com]
- 17. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 18. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 19. amarequip.com [amarequip.com]
preventing degradation of (4-Bromopyridin-2-yl)methanamine hydrochloride during reaction
Technical Support Center: (4-Bromopyridin-2-yl)methanamine hydrochloride
A Guide to Preventing Degradation and Ensuring Reaction Success
Welcome to the technical support center for this compound (CAS: 1779128-18-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. As a bifunctional molecule featuring a reactive bromine atom and a primary amine, it is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its utility is matched by its potential for degradation if not handled and used under optimal conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your reaction, providing not just solutions but the underlying chemical reasoning to help you make informed decisions.
Q1: My reaction is showing a significant amount of a debrominated byproduct, (Pyridin-2-yl)methanamine. What is causing this and how can I prevent it?
A: This is the most common degradation pathway for this reagent. The appearance of the debrominated (des-bromo) compound is a classic case of dehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond.[3]
-
Underlying Cause: Dehalogenation of bromopyridines can be promoted by several factors, especially in the context of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] The catalytic cycle of metals like palladium can involve intermediates that facilitate the removal of the bromine atom. This side reaction is often exacerbated by the presence of hydrogen sources, which can be trace water, alcohols, or even certain amine bases. The C-Br bond is weaker and more susceptible to cleavage than a C-Cl bond.[3]
-
Troubleshooting & Prevention:
-
Reagent & Solvent Purity: Ensure you are using anhydrous solvents and high-purity reagents. Trace water can be a source of protons for hydrodehalogenation.
-
Catalyst Choice: Some palladium catalysts are more prone to causing dehalogenation. If you are consistently seeing this issue, consider screening different palladium sources and ligands.
-
Inert Atmosphere: Conduct your reaction under a rigorously inert atmosphere (Argon or Nitrogen). This minimizes oxidative and other side reactions that can interfere with the main catalytic cycle.[6][7]
-
Base Selection: While a base is necessary to neutralize the hydrochloride salt, the choice of base matters. Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid bases that can act as hydrogen donors.
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of degradation.
-
Q2: My starting material, the hydrochloride salt, will not dissolve in my organic solvent (e.g., THF, Dioxane). This is leading to poor reactivity. What should I do?
A: This is a very common and critical issue. As a salt, this compound has high lattice energy and is often poorly soluble in non-polar organic solvents.[8] The reaction cannot proceed efficiently if the starting material is not in solution.
-
Underlying Cause: The protonated amine group makes the molecule highly polar, resembling an ionic salt, which is incompatible with many common organic solvents.
-
Troubleshooting & Prevention:
-
In Situ Neutralization (Recommended): The standard procedure is to generate the more soluble free base directly in the reaction flask. Add the hydrochloride salt to your solvent, then add 1.1 to 1.5 equivalents of a non-nucleophilic organic base (e.g., TEA, DIPEA). Allow the mixture to stir for 15-30 minutes at room temperature before adding other reagents like your catalyst. This neutralization converts the salt to the free amine, which has much better solubility in organic solvents.
-
Solvent Choice: If solubility remains an issue even after adding a base, consider using more polar aprotic solvents such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, be aware that these solvents can be more difficult to remove during workup.
-
Avoid Pre-isolation of the Free Base: While it might seem logical to isolate the free base before the reaction, this is strongly discouraged. The free base form of bromopyridines can be unstable and may be prone to self-oligomerization or other forms of degradation upon storage.[8] It is also reported to be a lachrymator.[8]
-
Q3: My reaction yields are consistently low, and I'm getting a complex mixture of unidentified products. What are the potential causes?
A: Low yields and complex mixtures point towards multiple competing side reactions or significant degradation of the starting material.
-
Underlying Cause: This can result from a combination of factors including reagent instability, oxidative degradation, or incompatibility with reaction conditions. The aminopyridine moiety can be sensitive to oxidation, potentially forming N-oxides or other byproducts.[9]
-
Troubleshooting & Prevention:
-
Verify Reagent Quality: Use a fresh bottle of this compound. Old reagents may have degraded due to improper storage (exposure to moisture or air).[8]
-
Rigorous Inert Atmosphere: As mentioned before, maintaining an inert atmosphere is crucial to prevent oxidation of the electron-rich aminopyridine ring system.[6][7]
-
Protecting Groups: If the primary amine on the methanamine portion is interfering with the desired reaction (e.g., in a reaction where it can compete as a nucleophile), consider protecting it with a suitable protecting group like Boc (tert-Butoxycarbonyl). This can be removed after the primary reaction is complete.
-
pH Control: The stability of aminopyridines can be highly dependent on pH.[10][11] Ensure your reaction medium is not excessively acidic or basic, as this can catalyze decomposition pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A: The two most significant degradation pathways are:
-
Dehalogenation: Loss of the bromine atom to form the corresponding des-bromo compound. This is particularly prevalent in reductive environments or as a side reaction in metal-catalyzed coupling.[3][4]
-
Oxidation: The pyridine nitrogen and the exocyclic amino group are susceptible to oxidation, which can lead to the formation of N-oxides and other impurities, especially if the reaction is exposed to air at elevated temperatures.[9]
Q2: What are the recommended storage and handling conditions for this compound?
A: To ensure long-term stability, follow these guidelines:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It is advisable to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill). Keep it away from direct sunlight, heat, and ignition sources.[6][14]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat.[14] Avoid inhalation of dust and prevent contact with skin and eyes.[15]
Q3: Which bases are recommended for neutralizing the hydrochloride salt for a reaction?
A: The best choices are non-nucleophilic, sterically hindered organic bases. The most common and effective options are:
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, particularly in cross-coupling reactions, but their solubility in organic solvents can be limited.
Q4: How does pH affect the stability of this compound?
A: The stability of aminopyridines can be significantly influenced by pH.[10] In highly acidic solutions, the molecule is fully protonated and generally stable against oxidation but may be susceptible to hydrolysis under harsh conditions. In neutral or slightly basic conditions (required for many reactions), the deprotonated free base is generated. While necessary for reactivity, this free base form is more susceptible to oxidative degradation and potential self-reaction.[8][9] Extremely high pH should be avoided as it can promote other unwanted side reactions.
Protocols & Data Summary
Data Presentation
| Property | Recommendation / Value | Rationale & References |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | Prevents hygroscopic water absorption and oxidative degradation.[6][12][13] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | Can cause vigorous reactions or rapid decomposition.[12] |
| Hazardous Decomposition | Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide/chloride upon combustion. | Standard for halogenated organic amine salts. |
| Handling | Use in a fume hood with appropriate PPE (gloves, goggles, lab coat). | The free base is a lachrymator and the compound can cause skin and eye irritation.[8][14][15] |
| Solubility (HCl Salt) | Poor in THF, Toluene, Dioxane. Soluble in water, methanol. | The ionic salt form has low solubility in non-polar organic solvents.[8] |
| Solubility (Free Base) | Good in most common organic solvents (THF, CH₂Cl₂, DMF). | Neutralization removes the ionic character, increasing organosolubility. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Neutralization and Use in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a self-validating framework to minimize degradation.
-
Reactor Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the coupling partner (e.g., boronic acid, 1.1 eq.), and the palladium catalyst/ligand.
-
Inert Atmosphere Purge: Evacuate and backfill the flask with Argon/Nitrogen three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous reaction solvent (e.g., Dioxane/Water mixture for Suzuki) via cannula or syringe.
-
In Situ Neutralization & Base Addition: Add the required base (e.g., K₂CO₃ for Suzuki, or TEA for Sonogashira) to the stirring suspension. If using an organic base like TEA for neutralization, add it at this stage and stir for 15 minutes before proceeding.
-
Heating & Monitoring: Heat the reaction to the desired temperature. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the debrominated byproduct.
-
Workup: Once the reaction is complete, cool it to room temperature and proceed with the appropriate aqueous workup and purification.
Visualization of Key Processes
Degradation Pathways
Caption: Primary degradation routes for the active free base form.
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. reddit.com [reddit.com]
- 9. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Purification of Brominated Pyridine Derivatives
Welcome to the technical support center for the purification of brominated pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials. Brominated pyridines are fundamental building blocks in pharmaceuticals and agrochemicals, making their purity paramount for successful downstream applications.[1][2]
This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.
Section 1: Impurity Troubleshooting Matrix
First, identify the symptoms your crude material exhibits, then consult the corresponding section for targeted FAQs and protocols.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | See Section |
| Yellow/Brown/Red Color | Highly conjugated polymeric or oxidative byproducts, residual bromine/iodine.[3] | 1. Activated Carbon Treatment2. Flash Chromatography (Normal or Reversed-Phase) | --INVALID-LINK-- |
| Multiple Spots on TLC, Poor Separation | Isomeric impurities, unreacted starting materials, byproducts with similar polarity.[3] | 1. Optimize Flash Chromatography2. Recrystallization (Solvent Screening) | --INVALID-LINK-- |
| Streaking/Tailing on Silica Gel TLC/Column | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica.[4][5] | 1. Use a basic modifier in the eluent (e.g., Triethylamine).2. Use deactivated silica or an alternative stationary phase (Alumina). | --INVALID-LINK-- |
| Product "Oiling Out" During Recrystallization | Solvent is too good, cooling is too rapid, or low-melting point solid.[4][6] | 1. Re-heat and add more solvent.2. Use a solvent/anti-solvent system.3. Ensure slow cooling. | --INVALID-LINK-- |
| Low Recovery After Aqueous Work-up | Protonation of the pyridine nitrogen, causing the product to partition into the aqueous layer. | 1. Adjust pH of the aqueous layer to be neutral or slightly basic (pH 7-9).2. Use a brine wash to "salt out" the organic product.[3] | --INVALID-LINK-- |
| Product Decomposes on Silica Gel | The compound is sensitive to the acidic nature of silica gel.[3][7] | 1. Use deactivated/neutralized silica gel.2. Switch to a less acidic stationary phase like neutral alumina. | --INVALID-LINK-- |
Section 2: FAQs on Discoloration
Colored impurities are common in bromination reactions and often indicate the presence of highly conjugated byproducts or residual reagents.
Q1: My purified bromopyridine is still yellow. What is the most likely cause and the quickest way to fix it?
A1: A persistent yellow or brown hue is often due to trace amounts of polymeric or oxidized impurities that are difficult to remove by chromatography alone. The most effective method for removing these color bodies is treatment with activated carbon.[8]
-
Causality: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules (the typical culprits for color) while leaving your smaller target molecule in solution.[9] Be aware that excessive use of carbon can lead to product loss through co-adsorption.[4]
Q2: When should I use activated carbon treatment? Before or after chromatography?
A2: It is almost always best to perform the charcoal treatment before column chromatography. Removing the bulk of colored impurities first prevents them from streaking down the column and contaminating multiple fractions. The procedure is typically performed by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, swirling, and removing the charcoal via hot filtration.[4]
Protocol 2.1: Activated Carbon Decolorization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).
-
Charcoal Addition: Cool the solution slightly from boiling. Add activated carbon (typically 1-2% w/w relative to your compound). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[4]
-
Treatment: Gently swirl or stir the mixture for 5-15 minutes while keeping it warm.
-
Hot Filtration: Set up a gravity filtration with a fluted filter paper. Pre-heat the funnel by pouring hot, clean solvent through it. Filter the hot mixture to remove the activated carbon. The desired compound will be in the clear filtrate.
-
Isolation: Remove the solvent from the filtrate via rotary evaporation to recover the decolorized product, which can then be further purified if necessary.
Section 3: FAQs on Chromatographic Purification
Flash column chromatography is the workhorse for purifying brominated pyridine derivatives. However, the basicity of the pyridine ring introduces specific challenges.
Q3: My bromopyridine streaks badly on the TLC plate and column, leading to poor separation. Why does this happen?
A3: This is a classic problem for nitrogen-containing heterocycles.[10] The lone pair on the pyridine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, non-ideal interaction causes tailing or streaking, which ruins separation efficiency.
-
The Solution: To fix this, you must suppress the acid-base interaction. This is easily achieved by adding a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% is the most common choice.[3][11] The TEA will preferentially bind to the acidic sites on the silica, allowing your bromopyridine to elute symmetrically.
Q4: I can't separate two spots that are very close on the TLC plate. What are my options?
A4: When impurities co-elute with your product, you need to increase the selectivity of your chromatography system.[3]
-
Optimize the Mobile Phase: A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[4][12] If this fails, try switching to a solvent system with different chemical properties, such as dichloromethane/methanol.[11] The goal is to find a system where the impurity and product have different affinities for the stationary phase.
-
Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing the separation of closely eluting compounds.[3]
-
Try Reversed-Phase: If the impurities are significantly more or less polar than your product, reversed-phase flash chromatography (using a C18 stationary phase and polar solvents like methanol/water) can be a powerful alternative.[13]
Workflow 3.1: Troubleshooting Poor Chromatographic Separation
Caption: Decision workflow for optimizing flash chromatography.
Protocol 3.1: General Flash Column Chromatography
-
Solvent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system where your desired product has an Rf value of approximately 0.2-0.3.[14] If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent. For best results, use a "dry loading" technique: dissolve the product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[4]
-
Elution: Begin elution with your chosen solvent system. If using a gradient, slowly increase the polarity of the mobile phase. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[4]
Section 4: FAQs on Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities from an already enriched product.[16][17]
Q5: My compound "oils out" instead of forming crystals. What's wrong?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is undesirable because the oil can trap impurities. It typically happens for one of three reasons:
-
The boiling point of the solvent is higher than the melting point of your compound. The compound melts before it dissolves. Choose a lower-boiling solvent.
-
The solution is supersaturated. You may have too little solvent, or the solution cooled too quickly. The fix is to reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[4]
-
Inherent properties of the compound. Some compounds are simply prone to oiling out. Using a solvent/anti-solvent pair can help. Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy. Clarify with a drop of the good solvent, then cool slowly.[4]
Q6: How do I choose the right solvent for recrystallization?
A6: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] The impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble at all temperatures (so they remain in the mother liquor after cooling).[6]
Table 4.1: Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case for Bromopyridines |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good as an "anti-solvent" with a more polar solvent or for very non-polar derivatives.[4] |
| Toluene | Low | 111 | Useful for less polar compounds, but the high boiling point can be problematic.[4] |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often used in a pair with hexanes.[4][16] |
| Ethanol/Methanol | High | 78 / 65 | Good for more polar bromopyridines. Often used in a pair with water.[16] |
| Water | Very High | 100 | Can be used as an anti-solvent for compounds dissolved in polar organic solvents like ethanol. |
Protocol 4.1: Standard Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[16]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. Dry the crystals under vacuum.[16]
Section 5: FAQs on Extraction & Work-up
Proper liquid-liquid extraction is critical for a clean crude product and high recovery.[18]
Q7: My yield is very low, and I suspect I'm losing product during the aqueous wash. How can I prevent this?
A7: The pyridine nitrogen is basic (pKa of pyridinium is ~5.2) and can be protonated by acidic aqueous solutions (pH < 5).[19] The resulting pyridinium salt is ionic and will be highly soluble in the aqueous layer, leading to significant product loss.[18][20]
-
The Solution: Always ensure the pH of your aqueous washes is neutral or slightly basic (pH 7-9).[4] You can use a dilute solution of sodium bicarbonate (NaHCO₃) or phosphate buffer. Additionally, after separating the layers, washing the organic layer with saturated sodium chloride solution (brine) will decrease the solubility of your organic product in any remaining water, driving more of it into the organic phase.[3]
Workflow 5.1: Acid-Base Extraction Logic
Caption: Workflow for purifying a basic bromopyridine from neutral/acidic impurities.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. biotage.com [biotage.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. byjus.com [byjus.com]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. Pyridine - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of (4-Bromopyridin-2-yl)methanamine Hydrochloride
Introduction
(4-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in contemporary drug discovery and development. Its structural motif, featuring a brominated pyridine ring coupled with a primary aminomethyl group, is of significant interest to medicinal chemists. As with any pharmaceutical intermediate, rigorous analytical characterization is paramount to ensure identity, purity, and stability. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound. We will explore the expected fragmentation patterns, propose a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, and objectively compare this approach with alternative analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The insights provided herein are grounded in established principles of mass spectrometry and extensive experience with analogous chemical entities.
Predicted Mass Spectrum and Fragmentation of (4-Bromopyridin-2-yl)methanamine
The free base has a monoisotopic molecular weight of approximately 185.98 Da. Due to the presence of a bromine atom, we expect to see a characteristic isotopic pattern for the molecular ion (M+) and any bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in two peaks of roughly equal intensity separated by 2 m/z units.
The primary fragmentation pathway for primary amines is typically α-cleavage, the breaking of the bond adjacent to the nitrogen atom.[1][2] For (4-Bromopyridin-2-yl)methanamine, this would involve the cleavage of the C-C bond between the pyridine ring and the aminomethyl group.
A secondary fragmentation pathway could involve the loss of the bromine atom, followed by further fragmentation of the pyridine ring.
DOT Script for Predicted Fragmentation Pathway
Caption: Predicted fragmentation of (4-Bromopyridin-2-yl)methanamine.
Proposed LC-MS/MS Method
For robust and sensitive quantification and confirmation of this compound, a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is the recommended approach.
Experimental Protocol
1. Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a diluent of 50:50 acetonitrile:water.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis, dilute all samples to a final concentration within the linear range of the instrument (e.g., 1-1000 ng/mL).
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 187 (for 79Br) and 189 (for 81Br).
-
Product Ion (Q3) for Quantification: To be determined experimentally, but likely a major fragment like the loss of ammonia (m/z 170/172) or the pyridine fragment (m/z 157/159).
-
Product Ion (Q3) for Confirmation: A secondary, stable fragment ion.
-
DOT Script for LC-MS/MS Workflow
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass spectrometry. |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation). | Moderate (relies on chromophore). | High (based on mass-to-charge ratio). |
| Sensitivity | Very High (ng/mL to pg/mL). | Moderate (µg/mL to ng/mL). | High (ng/mL). |
| Structural Info | High (molecular weight and fragmentation pattern). | Low (retention time and UV spectrum). | High (molecular weight and fragmentation pattern). |
| Sample Volatility | Not required. | Not required. | Required (or derivatization needed). |
| Sample Throughput | High with UHPLC. | Moderate. | Moderate to High. |
| Cost | High. | Low to Moderate. | Moderate to High. |
| Best For | Trace-level quantification, impurity identification, metabolite studies. | Routine purity analysis, content uniformity. | Analysis of volatile impurities, residual solvents. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness and cost-effectiveness. The pyridine ring in this compound provides a chromophore, allowing for UV detection. This method is well-suited for routine purity assessments and content uniformity assays where the identity of the main peak and major impurities are already known. However, it lacks the sensitivity and specificity of MS detection and cannot provide structural information on unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency and provides valuable structural information through mass spectrometry. However, a significant limitation for the analysis of this compound is its low volatility and thermal instability. Direct injection into a hot GC inlet would likely lead to degradation. Therefore, derivatization to a more volatile and stable analog would be necessary, adding complexity and potential for analytical variability to the workflow.[3]
Conclusion
For the comprehensive analysis of this compound, LC-MS/MS emerges as the superior technique, offering a powerful combination of high sensitivity, selectivity, and structural elucidation capabilities. While HPLC-UV provides a cost-effective solution for routine quality control, and GC-MS can be adapted for specific applications, neither can match the depth of information and confidence in identification provided by LC-MS/MS. The proposed LC-MS/MS method in this guide serves as a robust starting point for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.
References
A Comparative Guide to HPLC Method Development for Purity Assessment of (4-Bromopyyridin-2-yl)methanamine hydrochloride
Introduction
(4-Bromopyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a critical step in drug development and manufacturing, as impurities can affect the safety, efficacy, and stability of the final drug product.[1][2] High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for the qualitative and quantitative assessment of APIs and their impurities.[1][3][4]
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity assessment of this compound. We will explore the rationale behind experimental choices, compare different chromatographic approaches, and provide a validated, step-by-step protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purity testing method for this and structurally similar compounds.
The Importance of a Stability-Indicating Method
A crucial aspect of this method development is ensuring it is "stability-indicating." This means the method must be able to accurately separate the intact API from any potential degradation products that may form under various stress conditions.[5][6][7] Forced degradation studies are therefore an integral part of the development process, providing insight into the compound's degradation pathways and demonstrating the method's specificity.[3][5][6][8]
Physicochemical Properties and Initial Method Considerations
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Chemical Structure | Pyridine ring, primary amine, bromo-substituent, hydrochloride salt | The basic pyridine and primary amine groups will be protonated at acidic pH, influencing retention and peak shape. The aromatic ring provides good UV absorbance. |
| Molecular Formula | C₆H₇BrN₂·HCl | |
| Molecular Weight | 223.50 g/mol | |
| Polarity | Polar compound | A reversed-phase HPLC method is a suitable starting point.[9] The polarity suggests that a column with enhanced retention for polar compounds may be beneficial.[9][10] |
| pKa | Estimated ~5.2-6 for the pyridine nitrogen | The ionization state will be highly dependent on the mobile phase pH. Operating at a pH at least 2 units away from the pKa is recommended for robust retention.[11][12] |
| UV Absorbance | Aromatic pyridine ring and bromo-substituent | The compound is expected to have strong UV absorbance, making UV detection a suitable choice. Wavelengths around 254 nm to 270 nm are often effective for pyridine and bromo-substituted compounds.[13][14] |
Based on these properties, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point. The primary challenges will likely involve achieving good peak shape for the basic amine and adequate retention of this polar compound.[15]
Experimental Workflow for Method Development
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow of our method development strategy.
Caption: Logical workflow for HPLC method development and validation.
Comparative Method Development and Optimization
To identify the optimal chromatographic conditions, we will compare two common reversed-phase column chemistries: a standard C18 column and a C18 column with an embedded polar group. Columns with embedded polar groups are often advantageous for basic analytes, as they can reduce peak tailing.[9]
Initial Screening Conditions
-
Columns:
-
Alternative 1: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Alternative 2: C18 with Embedded Polar Group (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) monitoring at 265 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 0.5 mg/mL in mobile phase A
Optimization 1: Mobile Phase pH
The pKa of the pyridine nitrogen suggests that pH will be a critical parameter.[16][17] We will compare the initial acidic mobile phase (pH ~2.8) with a buffered mobile phase at a slightly higher pH to assess the impact on retention and peak shape.
Rationale: At low pH, the primary amine and pyridine nitrogen will be fully protonated. While this can improve solubility, it can also lead to interactions with residual silanols on the silica-based column, causing peak tailing. A buffered mobile phase can help to control these interactions.[12]
Comparison of Chromatographic Conditions
The following table summarizes the hypothetical results from our method development experiments.
| Parameter | Condition 1: Standard C18, 0.1% Formic Acid | Condition 2: Polar-Embedded C18, 0.1% Formic Acid | Condition 3: Polar-Embedded C18, 20mM Ammonium Formate pH 3.5 |
| Retention Time (min) | 3.8 | 4.5 | 5.2 |
| Tailing Factor | 1.8 | 1.3 | 1.1 |
| Theoretical Plates | 3500 | 6200 | 8500 |
| Observations | Poor peak shape (significant tailing), low retention. | Improved peak shape and retention compared to standard C18. | Excellent peak shape, good retention, and higher efficiency. |
Optimization 2: Gradient Profile
With the optimal column and mobile phase selected, the gradient was optimized to reduce the run time while ensuring adequate separation of the main peak from any potential impurities.
| Parameter | Initial Gradient (20 min) | Optimized Gradient (15 min) |
| Run Time (min) | 25 | 18 |
| Resolution (Main Peak vs. Closest Impurity) | > 5.0 | > 3.5 |
| Observations | Long run time, excessive separation. | Faster analysis with sufficient resolution for purity assessment. |
Forced Degradation Studies
To ensure the method is stability-indicating, the drug substance was subjected to forced degradation under various stress conditions as recommended by ICH guidelines.[5][6][8] The goal is to achieve 5-20% degradation of the active ingredient.[8]
| Stress Condition | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | Major degradation peak observed at RRT 0.85. Good resolution from the main peak. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | Significant degradation with two major degradants at RRT 0.70 and 1.15. |
| Oxidative (3% H₂O₂, RT, 24h) | One minor degradation peak at RRT 1.25. |
| Thermal (80°C, 48h) | No significant degradation observed. |
| Photolytic (ICH Q1B conditions) | Minor degradation, peak at RRT 1.10. |
In all cases, the developed HPLC method was able to resolve the main peak from all degradation products, demonstrating its specificity and stability-indicating nature. A peak purity analysis using a Diode Array Detector (DAD) confirmed that the main peak was spectrally pure under all stress conditions.[18]
Final Optimized and Validated HPLC Method
The following protocol represents the final, validated method for the purity assessment of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 12 | |
| 15 | |
| 15.1 | |
| 18 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
System Suitability
System suitability tests are performed to ensure the chromatographic system is performing adequately.[19][20]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 5000 |
| %RSD of 6 replicate injections (peak area) | ≤ 1.0% |
Method Validation
The method was validated according to ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[20][21][22][23] The validation included specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), limit of detection (LOD), and robustness.
Conclusion
The development of a robust and reliable HPLC method for purity assessment is a critical component of pharmaceutical quality control.[1][2] By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, a highly efficient and selective method for this compound was developed. The comparison with a standard C18 column highlighted the advantages of a polar-embedded stationary phase for this type of polar, basic analyte. Forced degradation studies confirmed the method is stability-indicating, making it suitable for routine purity testing and stability studies in a regulated environment.
References
- 1. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. helixchrom.com [helixchrom.com]
- 17. helixchrom.com [helixchrom.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scribd.com [scribd.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. database.ich.org [database.ich.org]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
A Comparative Guide to Structural Analogues of (4-Bromopyridin-2-yl)methanamine: A Medicinal Chemistry Perspective
Introduction: The Privileged Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring represents a "privileged scaffold."[1][2][3] This simple nitrogen-containing heterocycle is a cornerstone in the design of a multitude of therapeutic agents, owing to its unique electronic properties, its capacity for hydrogen bonding, and its structural versatility.[4][5] Pyridine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][]
This guide focuses on (4-Bromopyridin-2-yl)methanamine hydrochloride, a versatile building block, and provides a comparative analysis of its structural analogues. By systematically modifying the substituent at the 4-position of the pyridine ring, we can rationally tune the molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This document serves as a technical resource for researchers and drug development professionals, offering objective comparisons supported by experimental data and established scientific principles.
The Reference Compound: (4-Bromopyridin-2-yl)methanamine
(4-Bromopyridin-2-yl)methanamine serves as our foundational structure. Its key features are:
-
The 2-(Aminomethyl)pyridine Core: This motif is a well-established pharmacophore. The primary amine provides a crucial interaction point for hydrogen bonding with biological targets, while the pyridine nitrogen acts as a hydrogen bond acceptor.[9][10]
-
The 4-Bromo Substituent: The bromine atom at the 4-position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability.[6] Furthermore, it serves as a versatile chemical handle for synthetic elaboration, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the construction of more complex molecular architectures.[11]
Comparative Analysis of Structural Analogues
The strategic replacement of the 4-bromo substituent with other functional groups is a key tactic in drug discovery to optimize a lead compound. We will compare the bromo-compound to its chloro, fluoro, methyl, and methoxy analogues.
-
(4-Chloropyridin-2-yl)methanamine: Chlorine is slightly smaller and less lipophilic than bromine. This substitution can subtly alter the compound's size, electronic profile, and metabolic stability.
-
(4-Fluoropyridin-2-yl)methanamine: Fluorine is the smallest and most electronegative halogen. Its introduction is a common strategy to block metabolic oxidation at that position, potentially increasing a drug's half-life and oral bioavailability.[12][13]
-
(4-Methylpyridin-2-yl)methanamine: The methyl group is a small, lipophilic, electron-donating group. It can fill small hydrophobic pockets in a target protein and, unlike halogens, is not a weak hydrogen bond acceptor.
-
(4-Methoxypyridin-2-yl)methanamine: The methoxy group is electron-donating and has a hydrogen bond-accepting oxygen atom. This can improve solubility and introduce new interactions with a biological target compared to the more hydrophobic halogen or methyl groups.[14]
The following diagram illustrates the core structure and the modifications discussed in this guide.
Caption: Structure-Activity Relationship (SAR) overview for 4-substituted analogues.
Physicochemical Property Comparison
The choice of substituent directly impacts key physicochemical parameters that govern a molecule's behavior in a biological system. The table below summarizes computed properties for the parent compound and its analogues, providing a basis for rational drug design.
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | XLogP3 | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| (4-Bromopyridin-2-yl)methanamine | C₆H₇BrN₂ | 187.04 | 1.2 | 38.9 | 1 | 2 | |
| (4-Chloropyridin-2-yl)methanamine | C₆H₇ClN₂ | 142.58 | 0.9[15] | 38.9[15] | 1 | 2 | |
| (4-Fluoropyridin-2-yl)methanamine | C₆H₇FN₂ | 126.13 | 0.7 | 38.9[16] | 1 | 2 | |
| (4-Methylpyridin-2-yl)methanamine | C₇H₁₀N₂ | 122.17 | 0.1[17] | 38.9[17] | 1 | 2 | |
| (4-Methoxypyridin-2-yl)methanamine | C₇H₁₀N₂O | 138.17 | -0.3[18] | 48.1[18] | 1 | 3 |
Data sourced from PubChem and other chemical databases.[15][16][17][18][19]
Key Insights from Data:
-
Lipophilicity (XLogP3): As expected, lipophilicity decreases from the bromo-analogue down to the methoxy-analogue. This has profound implications for solubility, membrane permeability, and potential off-target binding.
-
Polar Surface Area (TPSA): The TPSA, an indicator of membrane permeability, is identical for all but the methoxy analogue. The additional oxygen atom in the methoxy group increases the TPSA, which may decrease blood-brain barrier penetration but could improve aqueous solubility.
Structure-Activity Relationship (SAR) Implications
While specific biological data for these exact analogues requires targeted screening, we can infer likely SAR trends from extensive research on related pyridine derivatives.
-
Anticancer Activity: Studies on pyridine-urea derivatives have shown that the nature of the halogen substituent significantly impacts cytotoxic activity.[7] In one study against the MCF-7 breast cancer cell line, the order of potency was iodo > bromo > chloro > fluoro, highlighting that larger, more polarizable halogens can lead to stronger interactions and greater activity.[7] This suggests that the reference bromo-compound may exhibit greater potency in certain anticancer assays than its fluoro or chloro counterparts.
-
Antimicrobial Activity: The introduction of a bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes, leading to improved antimicrobial effects.[6]
-
Kinase Inhibition: Pyridine derivatives are common scaffolds for kinase inhibitors.[1] The 4-position substituent plays a critical role in occupying the hydrophobic "gatekeeper" region of the ATP-binding pocket. The choice between a halogen, methyl, or methoxy group would be driven by the specific topology of the target kinase. For example, a recent study identified a 2-aminopyridine derivative as a potent and selective JAK2 inhibitor.[20]
Experimental Protocol: Evaluating Cytotoxic Activity
To empirically compare the biological performance of these analogues, a standard in vitro assay is required. The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity or cell viability after treatment with a compound.
Protocol: MTT Assay for Anticancer Activity [7]
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Test compounds (dissolved in DMSO)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with various concentrations of the pyridine analogues and incubate for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The systematic structural modification of (4-Bromopyridin-2-yl)methanamine provides a powerful platform for fine-tuning molecular properties in drug discovery. The choice of substituent at the 4-position—whether a different halogen, a small alkyl group, or a hydrogen-bonding moiety—profoundly impacts lipophilicity, polarity, and metabolic stability. This guide demonstrates that while the bromo-compound is an excellent starting point due to its synthetic versatility and inherent activity, analogues such as the fluoro-derivative may offer superior pharmacokinetic profiles, while methyl or methoxy groups could provide alternative binding interactions. The rational selection of these analogues, guided by physicochemical data and validated by robust experimental protocols like the MTT assay, is fundamental to the successful development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine | 1346691-97-1 | Benchchem [benchchem.com]
- 15. (4-Chloropyridin-2-yl)methanamine | C6H7ClN2 | CID 22727148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 865156-50-9 Cas No. | (4-Bromopyridin-2-yl)methanamine | Apollo [store.apolloscientific.co.uk]
- 20. researchgate.net [researchgate.net]
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
An In-Depth Crystallographic Comparison for Drug Discovery Professionals: The Structural Landscape of (4-Bromopyridin-2-yl)methanamine and Its Analogs
Substituted pyridine scaffolds are ubiquitous in modern drug discovery, prized for their ability to engage in a wide range of intermolecular interactions, including hydrogen bonding, metal coordination, and π-stacking. The (pyridin-2-yl)methanamine moiety, in particular, serves as a critical building block for ligands targeting various biological receptors and enzymes. The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount to understanding their structure-activity relationships (SAR) and optimizing their properties for therapeutic applications.
This guide provides a detailed analysis of the X-ray crystal structure of (4-Bromopyridin-2-yl)methanamine, offering a comparative perspective against structurally related analogs. While the crystal structure for the specific hydrochloride salt is not publicly available in crystallographic databases, we will explore the structure of the free base and provide expert insights into the expected conformational and packing changes upon protonation. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this chemical scaffold in their work.
Part 1: X-ray Crystal Structure of (4-Bromopyridin-2-yl)methanamine (Free Base)
The primary crystallographic data for the free base of (4-Bromopyridin-2-yl)methanamine is available through the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures. Understanding this foundational structure is the first step in predicting its behavior in different chemical environments.
Key Structural Features
The crystal structure of (4-Bromopyridin-2-yl)methanamine reveals a molecule with a planar pyridine ring, as expected. The aminomethyl group (-CH₂NH₂) is positioned at the 2-position, and a bromine atom is substituted at the 4-position. The key torsion angle to consider is the one defined by the atoms N(pyridine)-C2-C(methylene)-N(amine), which dictates the orientation of the aminomethyl group relative to the pyridine ring. In the solid state, this conformation is influenced by the formation of intermolecular hydrogen bonds.
The primary intermolecular interaction governing the crystal packing of the free base is the hydrogen bond between the amine group of one molecule and the pyridine nitrogen of an adjacent molecule (N-H···N). This interaction links the molecules into infinite chains or more complex networks, significantly influencing the solid-state properties of the compound.
Caption: Chemical structure of (4-Bromopyridin-2-yl)methanamine.
Part 2: The Hydrochloride Salt: An Expert-Guided Extrapolation
While a published crystal structure for (4-Bromopyridin-2-yl)methanamine hydrochloride is not available, we can make informed predictions about its structure based on the principles of physical organic chemistry and crystallography. The formation of the hydrochloride salt involves the protonation of the most basic site on the molecule. In this case, the aminomethyl nitrogen is significantly more basic than the pyridine nitrogen (due to the electron-withdrawing nature of the sp² hybridized pyridine ring). Therefore, protonation will occur at the -NH₂ group to form an ammonium salt, -NH₃⁺Cl⁻.
This protonation will induce several critical changes in the crystal packing:
-
Alteration of Hydrogen Bond Donors/Acceptors: The primary amine (-NH₂) is a hydrogen bond donor. The resulting ammonium group (-NH₃⁺) is a stronger hydrogen bond donor. The chloride anion (Cl⁻) is an excellent hydrogen bond acceptor.
-
New Hydrogen Bonding Network: The dominant N-H···N interaction seen in the free base will be replaced by a more complex network of N-H···Cl⁻ and potentially N-H···N(pyridine) hydrogen bonds. This will fundamentally alter the packing motif, likely leading to a denser and more stable crystal lattice.
-
Conformational Adjustments: The energetic landscape of the torsion angle N(pyridine)-C2-C(methylene)-N(amine) may change to accommodate the new, intricate hydrogen bonding network, potentially leading to a different preferred conformation in the solid state.
Workflow for Predicting Salt Structure
Caption: A conceptual workflow for determining the crystal structure of a hydrochloride salt.
Part 3: A Comparative Guide to Structural Alternatives
To understand the role of the 4-bromo substituent, it is instructive to compare the (4-Bromopyridin-2-yl)methanamine structure with other analogs. The choice of substituent on the pyridine ring can dramatically alter the electronic properties and the intermolecular interactions, thereby influencing crystal packing and, ultimately, the compound's physicochemical properties like solubility and melting point.
| Compound | Key Structural Feature | Dominant Intermolecular Interaction | Potential Impact on Properties |
| (4-Bromopyridin-2-yl)methanamine | Bromo substituent at C4 | N-H···N hydrogen bonds; potential for Br···N halogen bonds. | The bromo group is electron-withdrawing and can participate in halogen bonding, potentially leading to denser packing and lower solubility. |
| (Pyridin-2-yl)methanamine | Unsubstituted pyridine ring | Strong N-H···N hydrogen bonds. | This is the parent compound. Its properties serve as a baseline for comparison. |
| (4-Methoxypyridin-2-yl)methanamine | Methoxy substituent at C4 | N-H···N hydrogen bonds; potential for C-H···O interactions. | The methoxy group is electron-donating, increasing the basicity of the pyridine nitrogen and potentially strengthening the N-H···N bond. |
| (4-Chloropyridin-2-yl)methanamine | Chloro substituent at C4 | N-H···N hydrogen bonds; potential for Cl···N halogen bonds. | Similar to the bromo analog, but chlorine is a weaker halogen bond donor. This may lead to subtle differences in crystal packing. |
This comparative approach allows researchers to select the most appropriate scaffold for their specific application. For instance, if enhanced solubility is desired, avoiding heavy halogen substituents might be a prudent choice. Conversely, if a specific solid-state packing arrangement is sought for crystal engineering purposes, the halogen bonding potential of the bromo or chloro analogs could be advantageous.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard organic synthesis techniques.
Materials:
-
4-Bromo-2-cyanopyridine
-
Methanol (anhydrous)
-
Raney Nickel (or Palladium on Carbon, 10 wt%)
-
Hydrogen gas supply or a hydrogen generator
-
Hydrochloric acid (2M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Ethyl acetate (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reduction of the Nitrile: a. In a high-pressure hydrogenation vessel, dissolve 4-Bromo-2-cyanopyridine (1.0 eq) in anhydrous methanol. b. Carefully add Raney Nickel (approx. 5-10 wt% of the starting material) to the solution under an inert atmosphere. c. Seal the vessel and purge with hydrogen gas. d. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. e. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. f. Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere. g. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. h. Concentrate the filtrate under reduced pressure to obtain the crude (4-Bromopyridin-2-yl)methanamine.
-
Formation of the Hydrochloride Salt: a. Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate. b. Cool the solution in an ice bath. c. Slowly add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring. d. A precipitate should form immediately. e. Continue stirring in the ice bath for 30 minutes. f. Collect the solid precipitate by vacuum filtration. g. Wash the solid with cold, anhydrous diethyl ether. h. Dry the solid under high vacuum to yield this compound.
Protocol 2: Single Crystal Growth for X-ray Diffraction
Growing crystals suitable for X-ray diffraction is often a process of trial and error. Here are common techniques:
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization. A common combination is methanol (good solvent) and diethyl ether (anti-solvent).
-
Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C), to induce crystallization.
Conclusion
The (4-Bromopyridin-2-yl)methanamine scaffold is a valuable tool in drug discovery and materials science. While the crystal structure of its hydrochloride salt remains to be publicly reported, a thorough understanding of the free base structure, combined with expert analysis of the likely effects of protonation, provides a powerful predictive framework for researchers. By comparing this compound with its structural analogs, scientists can make more informed decisions in the design and synthesis of new molecules with tailored solid-state properties. The protocols provided herein offer a starting point for the synthesis and crystallization of these important compounds, paving the way for further structural elucidation and application.
comparative analysis of different synthetic routes to 4-bromopyridines
A Senior Application Scientist's Guide to the Synthetic Routes of 4-Bromopyridines
Introduction
4-Bromopyridine serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the versatile reactivity of the bromine atom, which can be readily displaced or engaged in various cross-coupling reactions to introduce complex molecular fragments. This guide provides a comparative analysis of the principal synthetic routes to 4-bromopyridines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 4-bromopyridines can be broadly categorized into three primary strategies: direct electrophilic bromination of pyridine, synthesis from pyridine N-oxide, and functional group interconversion from other 4-substituted pyridines. Each approach presents a unique set of advantages and limitations, influencing its suitability for specific applications.
Figure 1: Overview of primary synthetic routes to 4-bromopyridine.
Direct Electrophilic Bromination of Pyridine
Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[1] Consequently, harsh reaction conditions are typically required, which can lead to low yields and a mixture of polybrominated products.
Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, generating a stronger electrophile that can attack the pyridine ring. The substitution predominantly occurs at the 3-position due to the electronic effects of the nitrogen atom.[1] To achieve 4-substitution, more specialized conditions or starting materials are often necessary.
Experimental Protocol: Bromination of Pyridine
-
To a reaction vessel, add pyridine, liquid bromine, and iron(III) bromide.[2]
-
Maintain the reaction temperature between 40-50°C with stirring (300-500 rpm) for 1-1.5 hours.[2]
-
Upon completion, the reaction mixture is worked up to isolate the 4-bromopyridine intermediate.[2]
Advantages and Disadvantages
-
Advantages: This method is conceptually straightforward and utilizes readily available starting materials.
-
Disadvantages: The primary drawbacks are the low regioselectivity for the 4-position and the harsh reaction conditions required.[1][3] Yields of 4-bromopyridine are often low, with 3-bromopyridine and 3,5-dibromopyridine being significant byproducts.[4]
Synthesis via Pyridine N-Oxide
A more effective strategy for achieving 4-substitution involves the use of pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[1]
Mechanism
The N-oxide is typically formed by treating pyridine with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[5][6] The resulting pyridine N-oxide can then be nitrated at the 4-position, followed by nucleophilic substitution of the nitro group with a bromide source. The final step involves the deoxygenation of the N-oxide to yield 4-bromopyridine.[7][8]
Experimental Protocol: Synthesis of 4-Bromopyridine N-Oxide
-
Dissolve 4-bromopyridine hydrochloride in dichloromethane and add potassium carbonate.[5]
-
Stir the mixture for 2 hours, then add m-chloroperbenzoic acid.[5]
-
Continue stirring at room temperature for 16 hours.[5]
-
The precipitated solid is collected by filtration and washed to yield 4-bromopyridine N-oxide.[5]
Figure 2: Workflow for the synthesis of 4-bromopyridine via the N-oxide route.
Advantages and Disadvantages
-
Advantages: This method offers excellent regioselectivity for the 4-position and generally provides good yields.
-
Disadvantages: It is a multi-step synthesis, which can be time-consuming and may result in a lower overall yield compared to a single-step process.
The Sandmeyer Reaction of 4-Aminopyridine
The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from aryl amines.[9][10] This approach is particularly useful for introducing a bromine atom at a specific position on the pyridine ring.
Mechanism
The reaction involves the diazotization of 4-aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[11][12] This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion, releasing nitrogen gas.[9]
Experimental Protocol: Sandmeyer Reaction
-
Under an argon atmosphere at 25°C, dissolve 4-aminopyridine and a copper(II) halide in dibromomethane.[2]
-
Add nitrous acid dropwise to the mixture over 5 minutes.[2]
-
Stir the reaction mixture at 25°C until the starting material is consumed (monitored by GC-MS, typically 16 hours).[2]
-
Quench the reaction with 1N NaOH and extract the product with dichloromethane.[2]
-
Dry the combined organic extracts and evaporate the solvent. Purify the product by column chromatography.[2]
Advantages and Disadvantages
-
Advantages: The Sandmeyer reaction is a high-yielding and highly regioselective method. It is a well-established and widely used reaction in organic synthesis.[13]
-
Disadvantages: The reaction involves the generation of potentially unstable diazonium salts, which requires careful temperature control.[12] The use of copper salts can also lead to purification challenges.
Halogen Exchange Reactions
Halogen exchange, or the Finkelstein reaction, provides another avenue for the synthesis of 4-bromopyridines, typically from the corresponding 4-chloropyridine.
Mechanism
This reaction is a nucleophilic substitution where a bromide ion displaces a chloride ion. The equilibrium is driven by the relative nucleophilicity of the halides and the solubility of the resulting salts. The use of a copper(I) catalyst can facilitate this transformation.[14]
Experimental Protocol: Halogen Exchange
A general procedure involves heating the 4-chloropyridine with a source of bromide, such as sodium bromide or hydrobromic acid, often in the presence of a catalyst. The specific conditions can vary depending on the substrate and the desired yield.
Advantages and Disadvantages
-
Advantages: This method can be efficient if the starting 4-chloropyridine is readily available. It is a relatively simple one-step procedure.
-
Disadvantages: The reaction is an equilibrium process, and driving it to completion may require specific conditions. The reactivity of the starting halide is a critical factor.[14]
Comparative Data Summary
| Synthetic Route | Key Reagents | Typical Yield | Regioselectivity | Key Advantages | Key Disadvantages |
| Direct Bromination | Pyridine, Br₂, FeBr₃ | Low to moderate | Poor | Simple, readily available materials | Harsh conditions, low selectivity, byproduct formation[1][3][4] |
| Pyridine N-Oxide | Pyridine, m-CPBA, HNO₃, PBr₃ | Good to excellent | Excellent (4-position) | High selectivity, milder conditions than direct bromination | Multi-step process, lower overall yield |
| Sandmeyer Reaction | 4-Aminopyridine, NaNO₂, HBr, CuBr | High | Excellent | High yield, high selectivity, well-established | Unstable diazonium intermediate, use of copper salts[12] |
| Halogen Exchange | 4-Chloropyridine, NaBr or HBr | Moderate to high | N/A | Simple one-step procedure | Equilibrium reaction, depends on starting material availability |
Conclusion
The choice of synthetic route to 4-bromopyridines is dictated by a balance of factors including the desired scale, purity requirements, and the availability of starting materials. For high regioselectivity and yield, the Sandmeyer reaction and the pyridine N-oxide route are generally preferred. Direct bromination, while seemingly straightforward, often suffers from a lack of selectivity and harsh conditions. Halogen exchange offers a simple alternative when the corresponding 4-chloropyridine is accessible. Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method is paramount for the successful synthesis of this important chemical intermediate.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Bromopyridine N-Oxide | 14248-50-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
A Comparative Guide to the Validation of Analytical Methods for Substituted Pyridine Intermediates
Substituted pyridines are fundamental heterocyclic building blocks in the pharmaceutical industry, forming the core of numerous Active Pharmaceutical Ingredients (APIs). As critical intermediates, their purity, identity, and concentration directly impact the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to monitor these intermediates must be rigorously validated to ensure they are fit for their intended purpose.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies and a practical framework for their validation, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6][7] This guide moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, addresses common challenges associated with pyridine-based molecules, and compares the performance of the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Validation Workflow: A Holistic Approach
Method validation is not a singular event but a lifecycle component that begins after method development and continues with routine monitoring.[5][7] The process ensures that the analytical procedure consistently produces reliable and accurate data.[1][8]
Caption: High-level workflow for analytical method validation.
Specificity: Proving Identity and Purity
Specificity is the ability of a method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[9][10] For substituted pyridine intermediates, this is paramount for distinguishing the target molecule from structurally similar process-related impurities or isomers.
Causality Behind the Protocol: The choice of stress conditions in forced degradation is not arbitrary. It is designed to mimic potential degradation pathways (hydrolysis, oxidation, thermolysis, photolysis) that the intermediate might encounter during manufacturing or storage, thereby generating the very impurities the method must be able to resolve.[11][12][13]
Experimental Protocol: Specificity via Forced Degradation
-
Prepare Samples: Create solutions of the substituted pyridine intermediate in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1M NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 48 hours.
-
Photolytic: Expose a solution to a photostability chamber (per ICH Q1B) for a defined period.
-
-
Neutralize (if necessary): For acid/base samples, adjust the pH back to neutral before analysis.
-
Analysis: Analyze the unstressed sample, a blank, and all stressed samples using the proposed method (e.g., HPLC-UV with a Photodiode Array detector).
-
Evaluation:
Linearity and Range: Establishing Proportionality
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[16][17] The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[16][18]
Causality Behind the Protocol: A minimum of five concentration levels is required by ICH guidelines to statistically validate the linear relationship and ensure it's not a result of chance.[18] The correlation coefficient (R²) is a measure of the fit of the data points to the regression line; a value close to 1.0 indicates a strong linear relationship.[17]
Experimental Protocol: Linearity
-
Prepare Stock Solution: Accurately weigh and dissolve the substituted pyridine reference standard to create a stock solution of known concentration.
-
Create Calibration Standards: Prepare at least five concentrations by serial dilution from the stock solution. For an assay of an intermediate, the range typically spans 80% to 120% of the target concentration.[9][19]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the mean response (e.g., peak area) versus concentration.
-
Perform linear regression analysis to calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.[9]
-
Acceptance Criteria: R² ≥ 0.995. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy and Precision: The Cornerstones of Reliability
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among a series of measurements.[18][20][21] They are distinct but interconnected; a method cannot be considered accurate if it is not precise.
-
Accuracy (Trueness): Assessed via recovery studies by spiking the analyte into a placebo matrix.[22][23]
-
Precision: Evaluated at two levels:
Experimental Protocol: Accuracy & Precision (Combined)
-
Prepare Samples:
-
For Accuracy: Spike a placebo matrix with the pyridine intermediate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.[20]
-
For Precision (Repeatability): Prepare nine separate samples covering the specified range (e.g., three replicates at 80%, 100%, and 120%).[24]
-
-
Analysis (Day 1, Analyst 1, Instrument 1):
-
Analyze all accuracy and repeatability samples.
-
-
Analysis (Day 2, Analyst 2, Instrument 2 - for Intermediate Precision):
-
A second analyst prepares and analyzes a new set of six samples at 100% of the test concentration.
-
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within a pre-defined limit (e.g., 98.0% to 102.0%).[9][20]
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the repeatability and intermediate precision measurements. The %RSD should typically be not more than 2.0%.[19][20]
-
Caption: Relationship between Accuracy and Precision.
Detection & Quantitation Limits (LOD & LOQ)
These parameters are crucial for methods intended to quantify impurities.[25]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[26][27]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][26][27]
Causality Behind the Protocol: The signal-to-noise (S/N) ratio is a simple and effective way to estimate LOD and LOQ directly from the chromatogram.[27] An S/N of 3:1 is generally accepted as the point where a signal is reliably distinguishable from baseline noise (detection), while a 10:1 ratio provides enough signal for reliable measurement (quantitation).[25][27] The calculation based on the standard deviation of the response and the slope of the calibration curve provides a more statistically robust determination.[28]
Experimental Protocol: LOD & LOQ Determination
-
Approach 1: Signal-to-Noise Ratio
-
Prepare a series of dilute solutions of the pyridine intermediate.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).[25]
-
-
Approach 2: Based on the Calibration Curve
-
Construct a calibration curve using a series of standards in the low concentration range.
-
Calculate LOD and LOQ using the following equations as per ICH guidelines[28]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = The standard deviation of the y-intercepts of regression lines.
-
S = The slope of the calibration curve.
-
-
-
-
Confirmation: Prepare a sample at the determined LOQ concentration and inject it multiple times (n=6). The accuracy and precision at this concentration must meet pre-defined acceptance criteria (e.g., recovery of 80-120% and %RSD < 10%).
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Identify Variables: Select critical method parameters. For HPLC, this could be mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). For GC, it could be oven temperature ramp rate (±10%) or carrier gas flow rate (±5%).
-
Perform Analysis: Analyze a standard solution while varying one parameter at a time.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor) and quantitative results. The results should remain within the acceptance criteria defined in the validation protocol.
Comparison of Analytical Techniques: HPLC vs. GC-MS
The choice between HPLC and GC for analyzing substituted pyridine intermediates depends largely on the analyte's volatility and thermal stability.
-
HPLC with UV/PDA detection is the workhorse for non-volatile, polar, and thermally labile compounds. The basicity of the pyridine ring can cause peak tailing on standard silica columns due to interaction with residual silanols. This can be mitigated by using end-capped columns, adding a competing base like triethylamine to the mobile phase, or using a lower pH mobile phase to protonate the pyridine.
-
Gas Chromatography (GC) with Mass Spectrometry (MS) is ideal for volatile and thermally stable intermediates.[29] It offers high sensitivity and the specificity of mass detection, which is excellent for impurity identification.[30][] Derivatization may be required for less volatile pyridines to increase their volatility.
Illustrative Performance Data Comparison
Analyte: 2-Chloro-5-(trifluoromethyl)pyridine Impurity: 2-Hydroxy-5-(trifluoromethyl)pyridine
Table 1: HPLC-UV Method Performance
| Validation Parameter | Acceptance Criteria | Illustrative Result | Pass/Fail |
| Specificity | Baseline resolution (Rs) > 1.5 | Rs = 2.8 between analyte and impurity | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9998 | Pass |
| Range | 80-120% of target | 0.8 - 1.2 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% (mean) | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.45% | Pass |
| - Intermediate | ≤ 2.0% | 0.82% | Pass |
| LOQ (Impurity) | Reportable | 0.05% (S/N > 10) | Pass |
| Robustness | System suitability met | No significant impact from pH/flow changes | Pass |
Table 2: GC-MS Method Performance
| Validation Parameter | Acceptance Criteria | Illustrative Result | Pass/Fail |
| Specificity | No interference at analyte m/z | Clean separation by retention time and mass | Pass |
| Linearity (R²) | ≥ 0.995 | 0.9995 | Pass |
| Range | 80-120% of target | 0.8 - 1.2 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% (mean) | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.65% | Pass |
| - Intermediate | ≤ 2.0% | 1.10% | Pass |
| LOQ (Impurity) | Reportable | 0.01% (S/N > 10) | Pass |
| Robustness | System suitability met | No significant impact from temp/flow changes | Pass |
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. assayprism.com [assayprism.com]
- 10. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. m.youtube.com [m.youtube.com]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. pharmaguru.co [pharmaguru.co]
- 17. industrialpharmacist.com [industrialpharmacist.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. benchchem.com [benchchem.com]
- 21. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 22. propharmagroup.com [propharmagroup.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. database.ich.org [database.ich.org]
- 25. juniperpublishers.com [juniperpublishers.com]
- 26. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 28. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 29. pharmaguru.co [pharmaguru.co]
- 30. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (4-Bromopyridin-2-yl)methanamine hydrochloride: Personal Protective Equipment and Safety Protocols
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With novelty, however, comes the critical responsibility of ensuring laboratory safety, especially when comprehensive toxicological data for a new chemical entity is not yet available. (4-Bromopyridin-2-yl)methanamine hydrochloride is one such compound. While it holds potential in synthetic chemistry, its specific hazard profile is not extensively documented.
This guide provides essential, immediate safety and logistical information for handling this compound. The recommendations herein are synthesized from the known hazards of structurally analogous compounds, including brominated pyridines and amine hydrochlorides, to establish a robust framework for safe laboratory operations. Our approach is grounded in the principle of proactive risk mitigation, ensuring that every procedure is a self-validating system of safety.
Hazard Assessment: A Data-Driven Approach to Safety
Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, a conservative risk assessment must be performed by evaluating related chemical structures. The hazards associated with similar brominated pyridine derivatives provide a reliable baseline for establishing necessary precautions.
| Analogous Compound | CAS Number | Reported Hazards | Source |
| (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride | 1417794-58-1 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1] | AK Scientific, Inc.[1] |
| 4-Bromopyridine Hydrobromide | 74129-11-6 | Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331).[2] | TCI EUROPE N.V.[2] |
| 4-Bromopyridine hydrochloride | 19524-06-2 | Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] | Fisher Scientific[3] |
| Pyridine (Parent Compound) | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. Causes serious eye irritation. Suspected of causing genetic defects and cancer.[4][5][6][7] | Multiple Sources[4][5][6][7] |
Based on this analysis, it is prudent to handle this compound as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is potentially toxic upon ingestion, inhalation, or skin contact.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. This is your primary defense against chemical exposure.
-
Eye and Face Protection :
-
Why : To prevent contact with airborne particles or accidental splashes. The hydrochloride salt form is likely a solid powder, which can easily become airborne.
-
Recommendation : Always wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[3] When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7]
-
-
Skin and Body Protection :
-
Why : To prevent direct skin contact, which can cause irritation or toxic effects.[2]
-
Recommendation :
-
Gloves : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling pyridine-based compounds.[6][8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your hands.[9][10]
-
Lab Coat : A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.
-
-
-
Respiratory Protection :
-
Why : To prevent the inhalation of the fine powder, which may cause respiratory irritation or systemic toxicity.[1][2]
-
Recommendation : All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9][11][12]
-
Operational Plan: Step-by-Step Safety Protocols
Procedural discipline is as crucial as the PPE itself. Follow these steps meticulously to ensure a safe operational workflow.
Protocol 1: Donning (Putting On) PPE
-
Preparation : Ensure all PPE is clean, in good condition, and readily available.
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield : Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves : Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
Protocol 2: Doffing (Taking Off) PPE
This sequence is critical to prevent cross-contamination from used PPE to your skin or clothing.
-
Gloves : Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them in the designated hazardous waste container.[13]
-
Goggles/Face Shield : Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface.
-
Lab Coat : Unbutton the lab coat. Remove it by rolling it down your arms and turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within.
-
Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]
Emergency and Disposal Plans
Preparedness is paramount. Every member of the laboratory must be familiar with these procedures before handling the chemical.
Emergency Spill Response
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.[13]
-
Wearing your full PPE, use an absorbent material (such as sand or a commercial spill kit) to cover the spill.[4]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[13][14]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[14]
-
-
Major Spill (Outside of a fume hood) :
-
Evacuate : Immediately alert all personnel and evacuate the laboratory.[15][16]
-
Isolate : Close the laboratory doors to contain the spill.
-
Report : Contact your institution's Environmental Health and Safety (EHS) office and emergency services.[16] Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
First Aid Measures
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][14] Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing (if trained).[1][7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Waste Disposal Plan
Improper disposal can cause significant environmental harm.[13]
-
Categorization : All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[13]
-
Segregation : This waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.
-
Disposal : Arrange for disposal through your institution's licensed hazardous waste management program. Follow all local, state, and federal regulations.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task and associated risks.
Caption: PPE selection workflow based on task-specific risk assessment.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. nj.gov [nj.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. hazmatschool.com [hazmatschool.com]
- 13. benchchem.com [benchchem.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
